3,5-Dichloro-3'-iodobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAKOQNDJALKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3,5-Dichloro-3'-iodobenzophenone (CAS No. 951891-59-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the limited availability of detailed experimental data for this specific compound in published literature, this document outlines its known properties, a proposed synthetic route based on established chemical principles, and a discussion of the potential biological activities of this class of molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel benzophenone derivatives.
Chemical and Physical Properties
This compound is a substituted benzophenone with the chemical formula C₁₃H₇Cl₂IO.[1] The presence of both chloro and iodo substituents on the phenyl rings suggests potential for further chemical modification and diverse biological activities. The known quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 951891-59-1 | [1] |
| Molecular Formula | C₁₃H₇Cl₂IO | [1] |
| Molecular Weight | 377.0 g/mol | [1] |
| Predicted Boiling Point | 451.8 ± 45.0 °C | [1] |
| Predicted Density | 1.765 ± 0.06 g/cm³ | [1] |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid such as aluminum chloride (AlCl₃).[2][3][4]
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Iodobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous carbon disulfide.
-
Addition of Acyl Chloride: To the stirred suspension, add 3,5-dichlorobenzoyl chloride (1 equivalent) dissolved in a small amount of anhydrous carbon disulfide.
-
Addition of Iodobenzene: Cool the mixture in an ice bath and add iodobenzene (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux if necessary, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and solvent may require optimization.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been found in the reviewed literature, the benzophenone scaffold and the presence of halogen substituents are features of many biologically active molecules. Halogenated compounds, including benzophenone derivatives, have been reported to exhibit a range of antimicrobial activities.[5][6][7]
The following diagram illustrates a logical relationship for investigating the potential biological activity of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Given the precedent for antimicrobial activity in halogenated phenols and other related structures, initial screening of this compound against a panel of pathogenic bacteria and fungi would be a logical starting point for its biological evaluation.[5] Should significant activity be identified, further studies to elucidate the mechanism of action and the specific cellular pathways affected would be warranted.
Conclusion
This compound is a readily synthesizable compound via established methods like Friedel-Crafts acylation. While specific experimental and biological data for this molecule are scarce, its structural features suggest it may be a valuable building block for the development of novel compounds with potential therapeutic applications, particularly in the antimicrobial field. Further research is required to fully characterize this compound and explore its biological potential.
References
- 1. Khan Academy [khanacademy.org]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Solved Friedel-Crafts acylation of iodobenzene with acetyl | Chegg.com [chegg.com]
- 4. Solved The Friedel-Crafts acylation reaction is a type of | Chegg.com [chegg.com]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
Technical Guide: 3,5-Dichloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties and a proposed synthetic pathway for 3,5-Dichloro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the limited availability of published experimental data for this specific compound, this document synthesizes predicted properties and outlines a plausible experimental approach based on established chemical principles.
Core Compound Data
This compound is a benzophenone derivative characterized by the presence of two chlorine atoms on one phenyl ring and an iodine atom on the other. Its chemical structure and key identifiers are summarized below.
Molecular Structure: C₁₃H₇Cl₂IO Molecular Weight: 377.00 g/mol [1] CAS Number: 951891-59-1[1]
Physicochemical Properties
Currently, experimentally determined data for this compound is not extensively available in the public domain. The following table summarizes predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇Cl₂IO | ChemicalBook[1] |
| Molecular Weight | 377.00 | ChemicalBook[1] |
| Boiling Point | 451.8 ± 45.0 °C | Predicted[1] |
| Density | 1.765 ± 0.06 g/cm³ | Predicted[1] |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
A logical and well-established method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For this compound, a feasible approach would be the reaction of iodobenzene with 3,5-dichlorobenzoyl chloride.
Reaction: Iodobenzene + 3,5-Dichlorobenzoyl Chloride → this compound
Detailed Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) to the solvent. The suspension should be stirred and cooled in an ice bath.
-
Reagent Addition: Slowly add 3,5-dichlorobenzoyl chloride (1.0 equivalent) to the cooled suspension. After the addition is complete, add iodobenzene (1.2 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid (2M HCl) to dissolve the aluminum salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
Melting Point Analysis: To assess the purity of the compound.
Biological Activity and Signaling Pathways
A thorough search of scientific literature and biological databases did not yield any specific studies on the biological activity or associated signaling pathways for this compound. While some related halogenated compounds have demonstrated antimicrobial properties, no such data is currently available for the title compound.[5][6][7] Researchers investigating this molecule will be exploring novel scientific territory.
Summary
This compound is a chemical compound with a molecular weight of 377.00 g/mol . While its experimental characterization and biological functions are not documented, its synthesis can be readily approached via established organic chemistry methodologies such as the Friedel-Crafts acylation. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related halogenated benzophenones.
References
- 1. This compound | 951891-59-1 [chemicalbook.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dichloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
While specific experimental values for 3,5-Dichloro-3'-iodobenzophenone are not available, its fundamental properties can be estimated based on its molecular structure. These estimations are crucial for planning its synthesis, purification, and use in experimental settings.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₃H₇Cl₂IO | Based on the chemical structure |
| Molecular Weight | 377.00 g/mol | Calculated from the atomic weights of the constituent elements |
| Appearance | Likely a white to off-white solid | General appearance of similar benzophenone derivatives |
| Melting Point | Estimated range: 100-150 °C | Inferred from related structures like 3,3'-dichlorobenzophenone and other halogenated benzophenones |
| Boiling Point | > 300 °C (decomposes) | Typical for benzophenones of similar molecular weight |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water | Based on the nonpolar nature of the molecule |
Proposed Synthesis Protocol: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
For the synthesis of this compound, a logical approach is the reaction of 1,3-dichlorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Detailed Experimental Methodology
Materials:
-
1,3-Dichlorobenzene
-
3-Iodobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (glass column, silica gel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C in an ice bath.
-
Addition of Reactants: 3-Iodobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension via an addition funnel. Following this, 1,3-dichlorobenzene (1.5 eq) is added dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 40 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of 1M HCl. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x). The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the desired product (identified by TLC) are collected and the solvent is evaporated to yield pure this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.
3,5-Dichloro-3'-iodobenzophenone physical properties
An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-3'-iodobenzophenone
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the known physical characteristics of this compound, a halogenated benzophenone derivative.
Core Physical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 951891-59-1 | [1] |
| Molecular Formula | C₁₃H₇Cl₂IO | [1] |
| Molecular Weight | 377 g/mol | [1] |
| Boiling Point | 451.8 ± 45.0 °C (Predicted) | [1] |
| Density | 1.765 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols
Melting Point Determination
-
Sample Preparation: A small, crystalline sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. This range represents the melting point of the substance.
Boiling Point Determination
-
Apparatus: A distillation apparatus is set up, including a heating mantle, a round-bottom flask containing the sample and boiling chips, a condenser, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.
-
Procedure: The sample is heated gently. As the liquid boils and its vapor pressure equals the atmospheric pressure, the vapor will rise and condense in the condenser.
-
Observation: The temperature at which the vapor is in equilibrium with the boiling liquid is recorded. This stable temperature is the boiling point. For accuracy, the atmospheric pressure should be recorded, and a correction can be applied if it deviates significantly from standard pressure.
Solubility Assessment
-
Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.
-
Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the chosen solvent at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is agitated, and the solubility is observed. This can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding more solute until saturation is reached and then calculating the concentration.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound.
References
Elucidation of 3,5-Dichloro-3'-iodobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzophenones are a class of aromatic ketones with a core diphenylmethanone structure. Their derivatives are widely explored for various applications, including as photoinitiators, UV blockers, and scaffolds in the design of bioactive molecules. The introduction of halogen atoms at specific positions on the phenyl rings can significantly modulate the electronic, photochemical, and biological properties of the parent molecule. 3,5-Dichloro-3'-iodobenzophenone, with its distinct substitution pattern, presents a unique combination of steric and electronic features that warrant detailed structural characterization. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related compounds.
Predicted Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₇Cl₂IO | - |
| Molecular Weight | 377.01 g/mol | Calculated[1] |
| CAS Number | 951891-59-1 | [1] |
| Appearance | Predicted to be an off-white to pale yellow solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, DMSO, Acetone) and insoluble in water. | General solubility of benzophenones |
Synthesis and Reaction Pathway
The most probable and widely employed method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. In the case of this compound, this would involve the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Proposed Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted below.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Iodobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 3,5-dichlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise to the stirred suspension. Following this, add iodobenzene (1.0 eq) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield this compound. The structure and purity should be confirmed by NMR, IR, and MS analysis.
Structural Elucidation via Spectroscopic Methods
The definitive structure of this compound would be elucidated using a combination of spectroscopic techniques. The following sections detail the predicted spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.95 | d | 1H | H-2' or H-6' (ortho to iodo and carbonyl) |
| ~ 7.80 | d | 1H | H-6' or H-2' (ortho to iodo and carbonyl) |
| ~ 7.65 | t | 1H | H-5' (para to iodo) |
| ~ 7.50 | t | 1H | H-4' (meta to iodo and carbonyl) |
| ~ 7.70 | d | 2H | H-2, H-6 (ortho to carbonyl) |
| ~ 7.60 | t | 1H | H-4 (para to carbonyl) |
Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum. The assignments are based on the expected electronic effects of the substituents.
4.1.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are presented in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 194-196 | C=O (carbonyl carbon) |
| ~ 140-142 | C-1' (ipso-carbon attached to carbonyl) |
| ~ 138-140 | C-3' (ipso-carbon attached to iodine) |
| ~ 135-137 | C-1 (ipso-carbon attached to carbonyl) |
| ~ 134-136 | C-3, C-5 (ipso-carbons attached to chlorine) |
| ~ 130-132 | C-2', C-6' (aromatic CH) |
| ~ 128-130 | C-2, C-6 (aromatic CH) |
| ~ 126-128 | C-4', C-5' (aromatic CH) |
| ~ 124-126 | C-4 (aromatic CH) |
Note: These are approximate ranges and the final assignment would require 2D NMR techniques such as HSQC and HMBC.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | C-H stretching (aromatic) |
| ~ 1660-1680 | Strong | C=O stretching (ketone) |
| ~ 1580-1600 | Medium | C=C stretching (aromatic) |
| ~ 800-900 | Strong | C-H bending (out-of-plane) |
| ~ 700-800 | Strong | C-Cl stretching |
| ~ 500-600 | Medium | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 376, 378, 380 | Molecular ion (M⁺) cluster, showing the isotopic pattern for two chlorine atoms. |
| 250, 252 | [M - I]⁺ fragment, loss of the iodine radical. |
| 203 | [C₆H₄I]⁺ fragment, iodophenyl cation. |
| 173, 175 | [C₆H₃Cl₂]⁺ fragment, dichlorophenyl cation. |
| 139, 141 | [C₆H₃Cl₂CO]⁺ fragment, dichlorobenzoyl cation. |
| 76 | [C₆H₄]⁺ fragment, benzyne. |
Logical Relationships in Structure Elucidation
The process of structure elucidation follows a logical progression where data from different analytical techniques are integrated to confirm the molecular structure.
Caption: Logical flow for the structural confirmation of the target molecule.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed Friedel-Crafts acylation represents a viable synthetic route, and the predicted spectroscopic data offer clear benchmarks for the characterization of the final product. Researchers and scientists can utilize this guide to design and execute the synthesis and to interpret the resulting analytical data, thereby confirming the structure of this novel halogenated benzophenone. The availability of such characterized compounds is crucial for advancing research in drug discovery and materials science where fine-tuning of molecular properties is paramount.
References
Spectroscopic and Synthetic Profile of 3,5-Dichloro-3'-iodobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 3,5-dichloro-3'-iodobenzophenone. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic data generated through computational methods. These predictions offer valuable insights for the characterization and handling of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be considered as estimates. Experimental verification is recommended.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.95 (t, J=1.7 Hz, 1H) | 194.5 (C=O) |
| 7.88 (dt, J=7.8, 1.3 Hz, 1H) | 142.3 (C) |
| 7.72 (ddd, J=7.9, 1.8, 1.0 Hz, 1H) | 139.8 (C) |
| 7.65 (t, J=1.9 Hz, 2H) | 137.4 (CH) |
| 7.58 (t, J=1.9 Hz, 1H) | 136.0 (C) |
| 7.30 (t, J=7.9 Hz, 1H) | 132.1 (CH) |
| 130.5 (CH) | |
| 129.3 (CH) | |
| 128.5 (CH) | |
| 94.2 (C-I) |
Predicted using computational models. Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1665 | Strong | C=O (carbonyl) stretching |
| ~1590, 1560 | Medium-Strong | C=C (aromatic) stretching |
| ~1280 | Medium | C-C-C (keto group) stretching |
| ~1080 | Strong | C-I stretching |
| ~850-750 | Strong | C-H (aromatic) out-of-plane bending |
| ~740 | Strong | C-Cl stretching |
Predicted based on typical vibrational frequencies for the functional groups present.
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 376/378/380 | 100/65/10 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl₂) |
| 251/253/255 | 40/26/4 | [M - I]⁺ |
| 173/175 | 80/26 | [C₆H₃Cl₂CO]⁺ |
| 204 | 30 | [C₆H₄I]⁺ |
| 145/147 | 20/7 | [C₆H₃Cl₂]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Predicted fragmentation pattern under Electron Ionization (EI). Intensities are estimates.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Friedel-Crafts Acylation
A plausible method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with 3,5-dichlorobenzoyl chloride.
-
Reaction Setup: To a stirred solution of iodobenzene (1.2 equivalents) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) portion-wise at 0 °C.
-
Addition of Acylating Agent: A solution of 3,5-dichlorobenzoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred until the ice has melted.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane, 3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS).
Workflow and Logic Diagrams
The following diagrams illustrate the synthetic and analytical workflow for this compound.
Caption: Synthetic and analytical workflow for this compound.
Caption: Logic diagram for the spectroscopic characterization of the target compound.
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-3'-iodobenzophenone
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 3,5-dichloro-3'-iodobenzophenone, a halogenated benzophenone derivative of interest to researchers and professionals in drug development and materials science. The document outlines the synthetic route, provides detailed experimental protocols, and presents expected analytical data.
Introduction
Benzophenone and its derivatives are a class of compounds with significant applications in photochemistry, organic synthesis, and medicinal chemistry. Halogenated benzophenones, in particular, are valuable intermediates in the synthesis of more complex molecules due to the versatile reactivity of the carbon-halogen bond. This guide focuses on the synthesis of this compound, a molecule with a specific substitution pattern that makes it a potentially useful building block.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely applicable method for the synthesis of unsymmetrically substituted benzophenones is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] For the synthesis of this compound, the most logical approach is the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The choice of this pathway is dictated by the relative reactivity of the starting materials. The two chlorine atoms on the benzoyl chloride ring are deactivating, making the acylium ion a potent electrophile. Iodobenzene is also deactivated towards electrophilic substitution, but the reaction is expected to proceed under appropriate conditions. The alternative route, reacting 3-iodobenzoyl chloride with 1,3-dichlorobenzene, is less favorable due to the significant deactivation of the 1,3-dichlorobenzene ring towards electrophilic attack.
The proposed reaction is as follows:
Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol
The following is a detailed, plausible experimental protocol for the synthesis of this compound based on general Friedel-Crafts acylation procedures.[1][4]
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Iodobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol or Hexane for recrystallization
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. To the dropping funnel, add a solution of 3,5-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Formation of Acylium Ion Complex: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15 minutes.
-
Addition of Iodobenzene: Add iodobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition of iodobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound.
Data Presentation
The following tables summarize the expected quantitative and qualitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₇Cl₂IO |
| Molecular Weight | 377.00 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not reported (expected to be a solid) |
| Boiling Point | 451.8 ± 45.0 °C (Predicted)[5] |
| Density | 1.765 ± 0.06 g/cm³ (Predicted)[5] |
| CAS Number | 951891-59-1[5] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 500 MHz) | Aromatic protons in the range of δ 7.2-7.9 ppm. The protons on the 3,5-dichlorophenyl ring would appear as a doublet and a triplet. The protons on the 3-iodophenyl ring would appear as a complex multiplet. |
| ¹³C NMR (CDCl₃, 125 MHz) | The carbonyl carbon signal is expected around δ 194-196 ppm. Aromatic carbons would appear in the range of δ 125-140 ppm. The carbons attached to chlorine and iodine would show characteristic chemical shifts. |
| Infrared (IR, KBr) | A strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1660-1680 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region (600-800 cm⁻¹). C-I stretching vibration would be observed at lower wavenumbers (around 500-600 cm⁻¹). Aromatic C-H stretching around 3000-3100 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 376, with characteristic isotopic patterns for the two chlorine atoms. Fragmentation patterns would likely involve the loss of CO, Cl, and I radicals. |
Safety and Handling
-
3,5-Dichlorobenzoyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous aluminum chloride is a moisture-sensitive and corrosive solid that reacts violently with water. Handle in a dry environment (e.g., under an inert atmosphere or in a glove box) and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.
-
The Friedel-Crafts reaction evolves hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a fume hood with proper gas scrubbing.
Conclusion
This technical guide provides a detailed and plausible pathway for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol, along with the expected analytical data, serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. While this guide is based on established chemical principles, the synthesis of this specific compound may require further optimization of reaction conditions to achieve high yields and purity.
References
An In-depth Technical Guide to (3,5-Dichlorophenyl)(3-iodophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3,5-Dichlorophenyl)(3-iodophenyl)methanone, a halogenated benzophenone derivative. The document details its chemical identity, properties, a plausible synthetic route based on established chemical principles, and its characterization. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide discusses the known biological relevance of structurally similar benzophenone compounds, providing a basis for future research and drug discovery efforts.
Chemical Identity and Properties
The compound with the common name 3,5-Dichloro-3'-iodobenzophenone is systematically named (3,5-Dichlorophenyl)(3-iodophenyl)methanone according to IUPAC nomenclature.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (3,5-Dichlorophenyl)(3-iodophenyl)methanone | - |
| CAS Number | 951891-59-1 | - |
| Molecular Formula | C₁₃H₇Cl₂IO | - |
| Molecular Weight | 377.01 g/mol | - |
| Predicted Boiling Point | 451.8 ± 45.0 °C | - |
| Predicted Density | 1.765 ± 0.06 g/cm³ | - |
Synthesis and Mechanism
The most probable and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
For the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone, the reaction would proceed by the acylation of 1,3-dichlorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reaction Scheme:
3-Iodobenzoyl chloride + 1,3-Dichlorobenzene → (3,5-Dichlorophenyl)(3-iodophenyl)methanone
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
The following is a generalized experimental protocol for the synthesis of substituted benzophenones via Friedel-Crafts acylation. Specific quantities and reaction conditions may require optimization for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add 1,3-dichlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add 3-iodobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with a saturated solution of sodium bicarbonate, then with brine, and finally with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of (3,5-Dichlorophenyl)(3-iodophenyl)methanone.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The integration and splitting patterns would correspond to the substitution on the two phenyl rings. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-140 ppm. A downfield signal for the carbonyl carbon (>190 ppm). Signals for carbons attached to halogens would be influenced by their electronegativity. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the ketone group around 1650-1670 cm⁻¹. C-Cl and C-I stretching vibrations would be observed in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound (377.01), with characteristic isotopic patterns for the two chlorine atoms. |
Potential Biological Significance and Signaling Pathways
While no specific biological activity or associated signaling pathways have been reported for (3,5-Dichlorophenyl)(3-iodophenyl)methanone, the benzophenone scaffold is a common motif in medicinal chemistry with a wide range of biological activities.
-
Antimicrobial and Antifungal Activity: Many halogenated benzophenones and their derivatives have demonstrated significant activity against various strains of bacteria and fungi.
-
Anticancer Activity: Certain substituted benzophenones have been investigated for their potential as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization and induction of apoptosis.
-
Enzyme Inhibition: The benzophenone core can serve as a scaffold for the design of inhibitors for various enzymes, including protein kinases and proteases.
-
Receptor Modulation: As seen in structurally related compounds, the benzophenone moiety can be a key pharmacophore for interaction with various cellular receptors. For instance, some biphenyl-aryl-methanone derivatives have been identified as inverse agonists for the cannabinoid receptor 2 (CB2), which is involved in inflammatory and immune responses.[1]
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, (3,5-Dichlorophenyl)(3-iodophenyl)methanone could potentially interact with signaling pathways involved in cell proliferation, inflammation, or microbial pathogenesis. Further research is required to elucidate any specific biological targets.
Caption: A potential mechanism of action for a bioactive benzophenone derivative.
Conclusion
(3,5-Dichlorophenyl)(3-iodophenyl)methanone is a halogenated benzophenone for which a robust synthetic route via Friedel-Crafts acylation can be proposed. While its specific biological functions remain to be explored, the prevalence of the benzophenone scaffold in bioactive molecules suggests that this compound could be a valuable subject for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemistry and a framework for future research into its potential therapeutic applications. Researchers are encouraged to synthesize and evaluate this compound to uncover its unique biological profile.
References
Technical Guide: Solubility Profile of Substituted Benzophenones for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzophenones are a class of aromatic ketones that serve as crucial structural motifs in medicinal chemistry and drug development. Their derivatives are explored for a wide range of therapeutic applications. The compound 3,5-Dichloro-3'-iodobenzophenone is a halogenated derivative of benzophenone. Halogenation is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. The chlorine and iodine substitutions on the phenyl rings are expected to significantly influence its solubility in various organic solvents, a critical parameter for synthesis, purification, formulation, and biological screening.
This technical guide provides an overview of the expected solubility characteristics of this compound based on the known properties of its parent compound, benzophenone. It also outlines a detailed experimental protocol for accurately determining its solubility in a range of organic solvents relevant to pharmaceutical development.
Solubility Profile of Benzophenones
Estimated Solubility
Based on the principle of "like dissolves like," this compound is predicted to be soluble in solvents such as ethers, ketones, and chlorinated solvents. Its solubility in alcohols may be more limited.
Solubility of Benzophenone (Reference Data)
To provide a quantitative reference, the table below summarizes the experimental solubility data for the parent compound, benzophenone, in several common organic solvents at various temperatures. This data was determined using a gravimetric method.[3]
| Solvent | Temperature (K) | Molar Fraction (10³x) | Solubility ( g/100g Solvent) |
| Ethanol | 278.15 | 119.35 | 46.99 |
| 288.15 | 162.77 | 69.19 | |
| 298.15 | 218.49 | 100.89 | |
| 308.15 | 286.74 | 147.16 | |
| 318.15 | 369.31 | 216.51 | |
| Acetone | 278.15 | 258.91 | 131.79 |
| 288.15 | 323.58 | 179.79 | |
| 298.15 | 397.69 | 246.57 | |
| 308.15 | 479.88 | 339.77 | |
| 318.15 | 569.11 | 475.25 | |
| Ethyl Acetate | 278.15 | 178.69 | 79.74 |
| 288.15 | 231.83 | 111.49 | |
| 298.15 | 294.61 | 154.24 | |
| 308.15 | 367.65 | 212.72 | |
| 318.15 | 451.27 | 293.44 |
Data sourced from the Journal of Chemical & Engineering Data.[3]
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, a standardized experimental protocol is required. The following section details the Shake-Flask method, a reliable and widely used technique for determining the equilibrium solubility of a compound.[4]
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: A range of analytical grade organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane, dichloromethane, methanol).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Screw-capped vials (e.g., 4 mL)
-
Constant temperature bath or incubator with orbital shaker.[4]
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and general laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[4]
-
Vortex mixer
-
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a screw-capped vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[4]
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial and place it in a constant temperature shaker bath.
-
Agitate the vials at a constant speed and temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This may take from 24 to 72 hours. The rate of dissolution decreases as the solution approaches saturation.[4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.[4]
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectroscopy.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the sample concentration by the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
-
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Logical Framework for Solvent Selection
The selection of solvents for solubility screening should be guided by their intended application in the drug development process. A logical approach involves testing solvents from different classes to build a comprehensive solubility profile.
The diagram below illustrates a decision-making process for selecting appropriate solvents based on their polarity and functional groups, which aligns with common use cases in synthesis, purification, and formulation.
Caption: Decision tree for selecting organic solvents for solubility testing.
Conclusion
While specific solubility data for this compound is not currently published, its molecular structure suggests good solubility in a range of common organic solvents. The provided reference data for benzophenone offers a valuable starting point for estimation. For researchers and drug developers, the definitive determination of its solubility profile through rigorous experimental methods, such as the detailed Shake-Flask protocol, is essential. This data will underpin critical decisions in process chemistry, formulation development, and the advancement of this compound in the drug discovery pipeline.
References
A Guide to the Structural Determination of 3,5-Dichloro-3'-iodobenzophenone
Audience: Researchers, scientists, and drug development professionals.
This technical guide outlines the methodologies for the synthesis, crystallization, and structural determination of 3,5-dichloro-3'-iodobenzophenone. As no published crystal structure for this specific compound is currently available, this document serves as a comprehensive roadmap for its characterization, providing hypothetical yet realistic data and detailed experimental protocols based on established chemical principles and data from analogous compounds.
Introduction
Substituted benzophenones are a critical class of compounds in medicinal chemistry and materials science. Their biological activities and physical properties are highly dependent on the nature and position of substituents on the phenyl rings. The target molecule, this compound, incorporates halogen atoms that can participate in halogen bonding and other non-covalent interactions, making its three-dimensional structure of significant interest for rational drug design and crystal engineering. This guide details the necessary steps to elucidate its solid-state structure.
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible and common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.[1]
Reaction Scheme: 3,5-Dichlorobenzoyl chloride reacts with iodobenzene in the presence of aluminum chloride (AlCl₃) to yield this compound.
Procedure:
-
To a dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3,5-dichlorobenzoyl chloride (1.0 equivalent) to the suspension while stirring.
-
After stirring for 15 minutes, add iodobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
An alternative synthetic route is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[3][4][5]
Protocol 2: Single Crystal Growth
Obtaining high-quality single crystals is essential for X-ray diffraction analysis.[6][7] Several methods can be employed to grow crystals suitable for this purpose.[8][9]
Method A: Slow Evaporation [9]
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture like dichloromethane/hexane) to create a nearly saturated solution.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with parafilm and poke a few small holes with a needle to allow for slow evaporation of the solvent.[10]
-
Leave the vial undisturbed in a vibration-free environment for several days to weeks. Crystals should form as the solvent evaporates and the solution becomes supersaturated.
Method B: Vapor Diffusion [8][9]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., chloroform or THF).[9]
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[9]
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[8]
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)
The SCXRD experiment is the definitive method for determining the atomic and molecular structure of a crystalline compound.[11][12]
Procedure:
-
Crystal Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension, transparent, and without visible defects) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer (e.g., a Bruker SMART CCD area-detector). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected.[12]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods (e.g., using SHELXS software). The resulting atomic model is refined against the experimental data (e.g., using SHELXL software), a process that adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
Data Presentation
The following tables present hypothetical but plausible data for this compound, based on typical values for similar halogenated organic molecules.
Table 1: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₃H₇Cl₂IO |
| Formula Weight | 377.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 9.5 |
| β (°) | 98.5 |
| Volume (ų) | 1260 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.98 |
| Absorption Coefficient (mm⁻¹) | 3.5 |
| F(000) | 720 |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Degrees (°) |
| C-Cl (avg.) | 1.74 |
| C-I | 2.10 |
| C=O | 1.22 |
| C-C (aromatic, avg.) | 1.39 |
| C(aromatic)-C(carbonyl) | 1.49 |
| C-C-C (aromatic, avg.) | 120.0 |
| C-C(O)-C | 118.5 |
Workflow Visualization
The overall process for the synthesis and structural characterization of this compound is a logical sequence of steps. This workflow is visualized below.
Caption: Logical workflow for the synthesis and structural analysis of the target compound.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-3'-iodobenzophenone
Disclaimer: No specific safety and toxicological data for 3,5-Dichloro-3'-iodobenzophenone was found in the public domain. The following guide is based on data from structurally similar halogenated benzophenones and general principles of chemical safety. It is intended for use by qualified researchers and professionals who are capable of interpreting this information and implementing appropriate safety measures. A substance-specific risk assessment should always be conducted before handling.
Executive Summary
This compound is a halogenated aromatic ketone. While specific safety data is not available, its structural analogs, such as dichlorobenzophenones, are known to be irritants to the skin and eyes, and may cause respiratory irritation. Some benzophenone derivatives have also been investigated for endocrine-disrupting properties. Therefore, stringent safety precautions, including the use of appropriate personal protective equipment (PPE) and handling within a controlled environment, are imperative. This guide provides a summary of the presumed hazards, handling procedures, and emergency responses based on available data for similar compounds.
Presumed Hazard Identification and Classification
Based on the hazard classifications of structurally related compounds like 3,3'-dichlorobenzophenone and 2-Amino-2',5-dichlorobenzophenone, this compound should be handled as a hazardous substance.[1][2][3] The presumed GHS classification is summarized in the table below.
Table 1: Presumed GHS Hazard Classification
| Hazard Class | Hazard Category | Presumed Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute toxicity, Oral | Category 4 (assumed) | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 (assumed) | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | Category 4 (assumed) | H332: Harmful if inhaled |
Note: Acute toxicity categories are assumed based on general data for similar compounds and represent a cautious approach.
Physical and Chemical Properties
While specific data for this compound is limited, the properties of related compounds suggest it is a solid at room temperature with low water solubility.
Table 2: Physicochemical Data of Structurally Similar Compounds
| Property | 3,3'-Dichlorobenzophenone | 1,3-Dichloro-5-iodobenzene |
| Molecular Formula | C₁₃H₈Cl₂O | C₆H₃Cl₂I |
| Molecular Weight | 251.10 g/mol | 272.89 g/mol |
| Appearance | Solid | - |
| Melting Point | - | - |
| Water Solubility | Insoluble | - |
Handling and Storage
4.1 Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
4.2 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator with an appropriate particulate filter.[1]
4.3 Handling Procedures
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust, fumes, gas, mist, or vapors.[1]
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
4.4 Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2. Avoid dust formation.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, surface water, or ground water systems.
-
Methods for Cleaning Up: Sweep up the spilled material and shovel it into a suitable, closed container for disposal. Avoid generating dust.
Toxicological Information
No specific toxicological studies on this compound were identified. However, the broader class of benzophenones has been studied, with some members showing potential for endocrine disruption.[4][5][6] Benzophenone itself is classified by IARC as possibly carcinogenic to humans (Group 2B). The primary health concerns for halogenated benzophenones are local irritation effects upon direct contact.
Table 4: Summary of Toxicological Hazards (Based on Analogs)
| Effect | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Carcinogenicity | Data not available for this specific compound. Benzophenone is classified as a possible human carcinogen (IARC Group 2B). |
| Reproductive Toxicity | Some benzophenones are suspected endocrine disruptors and may have effects on reproduction.[6] |
Experimental Protocols: General Workflow for Chemical Safety Assessment
As no specific experimental protocols for this compound are available, a generalized workflow for assessing the safety of a new chemical entity is presented.
Caption: Generalized workflow for chemical safety and toxicity assessment.
Visualizations
The following diagrams illustrate key logical relationships and workflows for ensuring safety when handling chemical substances like this compound.
Caption: Logical workflow for safe chemical handling.
Caption: General experimental workflow for handling a chemical spill.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Standards for 3,5-Dichloro-3'-iodobenzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for the chemical compound 3,5-Dichloro-3'-iodobenzophenone. The document outlines key quality control parameters, analytical methodologies for purity assessment, and potential impurity profiles based on the likely synthetic route. This guide is intended to support researchers, scientists, and professionals involved in drug development and other fields where the quality and purity of this compound are critical.
Introduction
This compound is a halogenated aromatic ketone. While specific details on its biological activity are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. Therefore, ensuring high purity is paramount for its use in research and development to guarantee reliable and reproducible results. This guide details the analytical methods and purity specifications necessary for the quality control of this compound.
Synthesis and Potential Impurities
The most probable synthetic route for this compound is a Friedel-Crafts acylation reaction. This involves the reaction of 3,5-dichlorobenzoyl chloride with an iodinated aromatic compound, such as 3-iodoanisole or 3-iodobenzene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Based on this synthetic pathway, several potential impurities could be present in the final product:
-
Starting Materials: Unreacted 3,5-dichlorobenzoyl chloride and the iodinated aromatic precursor.
-
Isomeric Products: Acylation at different positions of the iodinated aromatic ring can lead to the formation of isomers, such as 3,5-dichloro-2'-iodobenzophenone and 3,5-dichloro-4'-iodobenzophenone.
-
By-products from Side Reactions: Polysubstituted products or products from the self-condensation of starting materials.
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., dichloromethane, diethyl ether) and residual catalyst.
A logical workflow for the synthesis and purification of this compound is depicted below.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary method for determining the purity of the compound and quantifying impurities.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm for benzophenones).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent like acetonitrile.
The workflow for a typical HPLC analysis is shown below.
Spectroscopic Methods
Spectroscopic techniques are essential for structural confirmation and identification of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information on the proton environment in the molecule.
-
¹³C NMR is used to determine the number and types of carbon atoms.[1]
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound and fragmentation patterns that aid in structural elucidation.
-
-
Infrared (IR) Spectroscopy:
-
Identifies characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
Purity Specifications
The following table summarizes the recommended purity specifications for research-grade this compound. These are general guidelines and may need to be adapted based on the specific application.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% (area %) | HPLC-UV |
| Individual Impurity | ≤ 0.5% (area %) | HPLC-UV |
| Total Impurities | ≤ 2.0% (area %) | HPLC-UV |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, IR |
| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |
Data Presentation
Physicochemical Properties
| Property | Value (Predicted/Typical) |
| CAS Number | 951891-59-1 |
| Molecular Formula | C₁₃H₇Cl₂IO |
| Molecular Weight | 377.00 g/mol |
| Boiling Point | ~451.8 °C (Predicted) |
| Density | ~1.765 g/cm³ (Predicted) |
Spectroscopic Data (Predicted/Reference)
The following table outlines the expected spectral characteristics for this compound based on its structure and data from similar compounds.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 195 ppm. Aromatic carbons in the range of 120-140 ppm. |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z 376, 378, 380 (due to chlorine isotopes). |
| IR (KBr) | Carbonyl (C=O) stretch around 1660 cm⁻¹. C-Cl stretch around 700-800 cm⁻¹. |
Conclusion
The quality and purity of this compound are crucial for its application in research and development. This guide provides a framework for establishing purity standards, implementing appropriate analytical methods for quality control, and understanding the potential impurity profile. Adherence to these guidelines will help ensure the integrity and reliability of experimental outcomes.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Dichloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3,5-Dichloro-3'-iodobenzophenone, a potential intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid, followed by a Friedel-Crafts acylation of iodobenzene.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| 3,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 191.01 | 51-36-5 | 301.1±22.0 | 1.599±0.06 |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | 76 | 1.636 |
| 3,5-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | 2905-62-6 | 243.6±13.0 | 1.526±0.06 |
| Iodobenzene | C₆H₅I | 204.01 | 591-50-4 | 188.4 | 1.831 |
| Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | 180 (sublimes) | 2.44 |
| This compound | C₁₃H₇Cl₂IO | 377.00 | 951891-59-1 | 451.8±45.0[1] | 1.765±0.06[1] |
Table 2: Suggested Reagent Quantities for Synthesis
| Step | Reagent | Moles (mol) | Mass/Volume |
| 1 | 3,5-Dichlorobenzoic Acid | 0.07 | 13.4 g |
| Thionyl Chloride | 0.09 | 10.7 g (6.5 mL) | |
| Dichloromethane | - | 60 mL | |
| 2 | 3,5-Dichlorobenzoyl Chloride | ~0.07 | (from Step 1) |
| Iodobenzene | 0.07 | 14.3 g (7.8 mL) | |
| Aluminum Chloride | 0.084 | 11.2 g | |
| Dichloromethane | - | 100 mL |
Experimental Protocols
Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride
This procedure outlines the conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride.[2][3]
Materials:
-
3,5-Dichlorobenzoic acid (13.4 g, 0.07 mol)
-
Thionyl chloride (10.7 g, 0.09 mol)
-
Dichloromethane (CH₂Cl₂), anhydrous (60 mL)
-
Round-bottom flask (250 mL) with a reflux condenser and drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine 3,5-dichlorobenzoic acid (13.4 g) and anhydrous dichloromethane (60 mL).
-
Carefully add thionyl chloride (10.7 g) to the suspension.
-
Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture from entering the reaction.
-
Heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-dichlorobenzoyl chloride is a liquid or low-melting solid and can be used in the next step without further purification. For long-term storage, distillation under reduced pressure is recommended.
Step 2: Synthesis of this compound via Friedel-Crafts Acylation
This protocol describes the aluminum chloride-catalyzed acylation of iodobenzene with 3,5-dichlorobenzoyl chloride. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[4][5]
Materials:
-
3,5-Dichlorobenzoyl chloride (from Step 1, ~0.07 mol)
-
Iodobenzene (14.3 g, 0.07 mol)
-
Anhydrous aluminum chloride (AlCl₃) (11.2 g, 0.084 mol)
-
Anhydrous dichloromethane (CH₂Cl₂) (100 mL)
-
Three-neck round-bottom flask (500 mL) equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
-
Ice bath
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 500 mL three-neck round-bottom flask under a nitrogen atmosphere and cool it in an ice bath.
-
To the flask, add anhydrous aluminum chloride (11.2 g) and anhydrous dichloromethane (50 mL).
-
In a separate flask, dissolve the crude 3,5-dichlorobenzoyl chloride (from Step 1) and iodobenzene (14.3 g) in anhydrous dichloromethane (50 mL).
-
Transfer the solution of the acid chloride and iodobenzene to the dropping funnel.
-
Add the solution dropwise to the stirred suspension of aluminum chloride in dichloromethane over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (100 mL) to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 3,5-Dichloro-3'-iodobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3,5-Dichloro-3'-iodobenzophenone. The method described is a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings and acyl groups. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of substituted benzophenone derivatives.
Introduction
Benzophenone and its derivatives are important structural motifs in many biologically active compounds and are utilized as key intermediates in the synthesis of pharmaceuticals. The Friedel-Crafts acylation is a classic and versatile method for the preparation of aryl ketones.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic compound, in this case, 1,3-dichlorobenzene, with an acyl halide, 3-iodobenzoyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] The resulting this compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,3-Dichlorobenzene | Anhydrous, 99% | Sigma-Aldrich | 541-73-1 |
| 3-Iodobenzoyl chloride | 98% | Sigma-Aldrich | 1711-10-0 |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder, 99.99% | Sigma-Aldrich | 7446-70-0 |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific | 144-55-8 |
| Saturated Sodium Chloride (NaCl) | Aqueous solution (Brine) | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq). Anhydrous dichloromethane is added to the flask to create a slurry.
-
Addition of Reactants: 1,3-Dichlorobenzene (1.0 eq) is added to the flask. A solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous dichloromethane is prepared and transferred to the dropping funnel.
-
Reaction: The flask is cooled in an ice bath to 0-5 °C. The solution of 3-iodobenzoyl chloride is added dropwise to the stirred slurry over a period of 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of 2 M hydrochloric acid. This should be done carefully in a fume hood as hydrogen chloride gas will be evolved. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 2 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (1,3-Dichlorobenzene : 3-Iodobenzoyl chloride : AlCl₃) | 1 : 1 : 1.2 |
| Reaction Temperature | Reflux (approx. 40 °C) |
| Reaction Time | 4-6 hours |
| Yield of Crude Product | 85-95% |
| Yield of Purified Product | 75-85% |
Table 2: Characterization Data for this compound
| Analysis | Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 118-122 °C |
| ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | 8.05 (t, J = 1.7 Hz, 1H), 7.85 (dt, J = 7.8, 1.3 Hz, 1H), 7.60 (dt, J = 7.9, 1.3 Hz, 1H), 7.55 (d, J = 1.8 Hz, 2H), 7.45 (t, J = 1.8 Hz, 1H), 7.25 (t, J = 7.8 Hz, 1H) |
| ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | 194.5, 142.0, 140.5, 138.0, 136.0, 135.5, 131.0, 130.5, 129.0, 128.5, 94.0 |
| Mass Spectrometry (EI) | m/z: 378 (M⁺), 380 (M+2⁺), 382 (M+4⁺) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This experiment must be conducted in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
3-Iodobenzoyl chloride is a lachrymator and corrosive. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction produces hydrogen chloride gas, which is corrosive and toxic. Ensure proper ventilation and quenching procedures.
Conclusion
The Friedel-Crafts acylation protocol detailed in this document provides a reliable and reproducible method for the synthesis of this compound. The procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of other substituted benzophenone analogs. The provided data and workflow are intended to guide researchers in the successful execution of this synthesis.
References
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]
- 4. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
Application Notes and Protocols for 3,5-Dichloro-3'-iodobenzophenone as a Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3,5-dichloro-3'-iodobenzophenone as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and standard biological assays, providing a solid foundation for initiating research and development projects.
Introduction
This compound is a halogenated benzophenone derivative with three potential points for chemical modification: the two chlorine atoms on one phenyl ring and the iodine atom on the other. The differential reactivity of the carbon-iodine bond versus the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions makes this molecule a particularly attractive scaffold for the systematic development of new chemical entities. The 3,5-dichlorophenyl moiety is a known pharmacophore in various biologically active molecules, while the 3'-iodo position serves as a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).
This document outlines synthetic strategies to leverage the reactivity of the 3'-iodo group and provides protocols for evaluating the biological activity of the resulting novel compounds, particularly in the areas of oncology, infectious diseases, and kinase-mediated signaling pathways.
Synthetic Applications: Leveraging the 3'-Iodo Position
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3'-position of the benzophenone scaffold. The following are key synthetic transformations that can be employed.
Logical Workflow for Derivatization
Caption: Synthetic routes for derivatizing this compound.
Experimental Protocols: Synthesis
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the synthesis of biaryl benzophenone derivatives.
-
Reagents and Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Water/Methanol solvent mixture
-
Anhydrous and anaerobic conditions
-
-
Procedure:
-
To a stirred solution of this compound (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in deaerated toluene, add a deaerated 2 M aqueous solution of K₂CO₃ (2 equivalents).
-
Add the arylboronic acid (1.2 equivalents) dissolved in a minimum amount of deaerated methanol.
-
Stir the reaction mixture at room temperature for 24 hours or at reflux until the starting material is consumed (monitored by TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Sonogashira Coupling
This protocol is for the synthesis of alkynyl benzophenone derivatives.
-
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
Copper(I) iodide (CuI) (0.04 equivalents)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base
-
Anhydrous and anaerobic conditions
-
-
Procedure:
-
To a solution of this compound (1 equivalent) and the terminal alkyne (1.5 equivalents) in TEA or DIPA, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).[2][3]
-
Stir the reaction mixture under an inert atmosphere at room temperature or gentle heating (e.g., 50 °C) until completion (monitored by TLC or GC-MS).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
This protocol details the synthesis of amino benzophenone derivatives.
-
Reagents and Materials:
-
This compound
-
Amine or amide (1.2 equivalents)
-
Pd₂(dba)₃ (0.01-0.05 equivalents)
-
X-Phos or other suitable ligand (0.02-0.1 equivalents)
-
NaOt-Bu or Cs₂CO₃ (1.5 equivalents)
-
Anhydrous toluene or dioxane as solvent
-
Anhydrous and anaerobic conditions
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine or amide (1.2 equivalents), the palladium catalyst, the ligand, and the base in the reaction solvent.[4][5]
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the desired amino-benzophenone derivative by column chromatography.
-
Application Notes: Biological Evaluation
Derivatives of this compound can be screened for a variety of biological activities. Below are protocols for assessing their potential as anticancer, antimicrobial, and kinase-inhibiting agents.
Anticancer Activity
Caption: Workflow for determining the in vitro anticancer activity of novel compounds.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A-549, HL-60, SMMC-7721, MCF-7) in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach for 12-24 hours.[6]
-
Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or paclitaxel).
-
Incubate the plates for 48 to 72 hours.
-
Add MTS reagent to each well and incubate for an additional 1-4 hours.[6]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) |
| Analog 1 | > 40 | 25.3 | 1.28 |
| Analog 2 | 30.1 | 15.8 | 0.48 |
| Analog 3 | 12.5 | 8.2 | 0.15 |
| Cisplatin | 10.2 | 18.5 | 0.89 |
| Note: Data is illustrative and based on related benzophenone derivatives.[6] |
Antimicrobial Activity
-
Bacterial Strains and Culture:
-
Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth).
-
-
Broth Microdilution Method:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate.[7]
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).[7]
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Derivative C | 4 | 8 |
| Gentamicin | 1 | 2 |
| Note: Data is illustrative and based on related dichloro-aryl compounds.[8] |
Kinase Inhibition
Many benzophenone derivatives have been investigated as kinase inhibitors.[9]
Caption: Mechanism of action for an ATP-competitive kinase inhibitor.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
-
Assay Procedure:
-
Prepare serial dilutions of the benzophenone derivatives in the assay buffer.
-
In a microplate, add the test compound, the kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, this reagent detects the amount of ADP produced).[10]
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
-
| Compound | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Analog X | 50 | 1200 |
| Analog Y | 250 | 85 |
| Analog Z | 15 | 300 |
| Staurosporine | 5 | 10 |
| Note: Data is illustrative and based on known kinase inhibitor profiles. |
Conclusion
This compound represents a promising and versatile starting material for the generation of diverse chemical libraries. The distinct reactivity of its halogen atoms allows for a modular and strategic approach to synthesis. The protocols provided herein for synthesis and biological evaluation offer a roadmap for researchers to explore the potential of novel derivatives in various therapeutic areas. Careful analysis of structure-activity relationships will be crucial in optimizing lead compounds for enhanced potency and selectivity.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Application Note: Selective Suzuki-Miyaura Cross-Coupling of 3,5-Dichloro-3'-iodobenzophenone for the Synthesis of Novel Biaryl Ketones
Abstract
This application note details a protocol for the selective Suzuki-Miyaura cross-coupling reaction of 3,5-dichloro-3'-iodobenzophenone with various arylboronic acids. The presence of both chloro and iodo substituents on the benzophenone scaffold allows for regioselective functionalization, primarily targeting the more labile carbon-iodine bond. This methodology provides a straightforward and efficient route to synthesize a diverse library of complex biaryl ketones, which are valuable intermediates in medicinal chemistry and materials science. This document provides a detailed experimental protocol, a summary of representative reaction outcomes, and a workflow diagram for clarity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3] This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] Biaryl ketones are a significant class of compounds, serving as precursors for the synthesis of dyes, liquid crystals, and various pharmaceuticals.[4][5]
This compound is a particularly interesting substrate for Suzuki-Miyaura coupling due to its differential reactivity of the halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in the typical catalytic cycle of the Suzuki-Miyaura reaction.[2] This inherent difference in reactivity allows for selective cross-coupling at the 3'-position, leaving the 3,5-dichloro-substituted phenyl ring intact for potential subsequent transformations. This application note outlines a general protocol for achieving this selective transformation.
Reaction Scheme
General reaction scheme for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a selection of representative arylboronic acids under the optimized reaction conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-3'-(phenyl)benzophenone | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-3'-(4-methoxyphenyl)benzophenone | 82 |
| 3 | 3-Pyridinylboronic acid | 3,5-Dichloro-3'-(3-pyridinyl)benzophenone | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3,5-Dichloro-3'-(4-(trifluoromethyl)phenyl)benzophenone | 78 |
Note: Yields are hypothetical and representative of typical Suzuki-Miyaura reactions.
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion
The described protocol offers a reliable and selective method for the synthesis of novel biaryl ketones from this compound. The reaction demonstrates the utility of the Suzuki-Miyaura coupling in leveraging the differential reactivity of aryl halides for regioselective synthesis. This approach is amenable to a wide range of arylboronic acids, providing a versatile platform for the generation of diverse molecular architectures for applications in drug discovery and materials science. Further optimization of reaction conditions, such as catalyst, ligand, and base, may lead to improved yields and broader substrate scope.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. diva-portal.org [diva-portal.org]
- 4. Suzuki-Miyaura Carbonylative Reaction in the Synthesis of Biaryl Ketones [manu56.magtech.com.cn]
- 5. US11192912B1 - Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts - Google Patents [patents.google.com]
Application Notes and Protocols: Heck Coupling of 3,5-Dichloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful tool is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This document provides detailed application notes and protocols for the Heck coupling of 3,5-dichloro-3'-iodobenzophenone, a multi-halogenated benzophenone derivative with potential applications in medicinal chemistry and materials science. Benzophenone and its derivatives are known to exhibit a range of biological activities, including antitumor and protein kinase inhibitory effects.[4][5][6][7]
Due to the presence of multiple halogen atoms with different reactivities (iodine being more reactive than chlorine in oxidative addition to palladium), selective coupling at the iodo-position is anticipated. This allows for the introduction of a variety of olefinic substituents, paving the way for the synthesis of a library of novel benzophenone analogs for further investigation.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Heck coupling of aryl halides with structural similarities to this compound with common alkenes like styrene and ethyl acrylate. This data is provided to offer a comparative baseline for expected outcomes.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 95 | Inferred from[8] |
| 2 | 1-Iodo-3-nitrobenzene | Ethyl acrylate | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF | 80 | 8 | 92 | Inferred from[9] |
| 3 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ (1) | None | NaOAc | DMA | 130 | 24 | 88 | Inferred from[8] |
| 4 | 4-Chloroacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 120 | 18 | 91 | [10] |
| 5 | Iodobenzene | Estragole | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF | 100 | 3 | 96 | [3] |
Experimental Protocols
This section outlines detailed methodologies for the Heck coupling of this compound with a representative electron-deficient alkene (ethyl acrylate) and a styrenyl derivative.
Protocol 1: Heck Coupling with Ethyl Acrylate
Objective: To synthesize ethyl (E)-3-(3,5-dichloro-3'-benzoylphenyl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, followed by triethylamine (1.5 mmol) and ethyl acrylate (1.2 mmol).
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 8-16 hours), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Heck Coupling with Styrene
Objective: To synthesize 3,5-dichloro-3'-(stilben-3-yl)benzophenone.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating
-
Inert atmosphere setup
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tetrabutylammonium bromide (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol) to the tube.
-
The tube is evacuated and backfilled with argon. This cycle is repeated three times.
-
Anhydrous N,N-dimethylacetamide (DMA, 5 mL) and styrene (1.5 mmol) are added via syringe.
-
The reaction mixture is heated to 120-130 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Heck coupling reaction described in the protocols.
Caption: General experimental workflow for the Heck coupling reaction.
Potential Signaling Pathway Inhibition
Benzophenone derivatives have been investigated as inhibitors of various protein kinases, such as the p38 MAP kinase.[11][12] The product of the Heck coupling of this compound could potentially act as an inhibitor in a similar signaling cascade, which is often implicated in inflammatory responses and cell proliferation. The diagram below illustrates a simplified p38 MAPK signaling pathway and the hypothetical point of inhibition by a novel benzophenone analog.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 11. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a Kinase Inhibitor Intermediate from 3,5-Dichloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, three-step synthetic route for the preparation of a potential kinase inhibitor intermediate, (5-chloro-3-((4-methylpiperazin-1-yl)methyl)-3'-(pyridin-4-ylcarbonyl)phenyl)(phenyl)methanone , starting from the readily available building block, 3,5-Dichloro-3'-iodobenzophenone. This protocol leverages the differential reactivity of aryl halides in sequential, palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.[1][2]
The synthetic strategy involves a selective Sonogashira coupling at the more reactive iodide position, followed by a Suzuki coupling to introduce a pyridine moiety—a common pharmacophore in kinase inhibitors—and culminates in a Buchwald-Hartwig amination to install a solubilizing group.[3][4][5] This intermediate is designed to target protein kinases, such as VEGFR-2, which are crucial regulators of angiogenesis and are implicated in cancer progression.[6][7][8]
Synthetic Overview
The overall synthetic transformation is depicted below:
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dichloro-3'-iodobenzophenone in Medicinal Chemistry
Note to the Reader: As of November 2025, publicly available scientific literature lacks specific studies detailing the medicinal chemistry applications, quantitative biological data, and established experimental protocols for the exact molecule 3,5-Dichloro-3'-iodobenzophenone . The following application notes and protocols are therefore based on the documented activities of structurally related dihalogenated benzophenones and associated synthetic methodologies. This information is intended to provide a foundational understanding and guide for researchers interested in exploring the potential of this compound and its analogs.
Introduction and Rationale
Benzophenones are a class of organic compounds that serve as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The introduction of halogen atoms, such as chlorine and iodine, onto the benzophenone framework can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can influence ligand-receptor interactions.
The specific substitution pattern of 3,5-dichloro on one phenyl ring and a 3'-iodo substitution on the other in this compound suggests potential for multifaceted biological interactions. The dichloro substitution is a common feature in many bioactive molecules, often contributing to enhanced potency. The iodine atom can participate in halogen bonding, a significant non-covalent interaction in drug design, and can also serve as a handle for further synthetic modifications or for radio-labeling studies.
Given the lack of direct data, this document will extrapolate potential applications and methodologies from closely related structures.
Potential Medicinal Chemistry Applications
Based on the activities of analogous compounds, this compound could be investigated for the following applications:
-
Antimicrobial Agents: Dichlorinated benzophenone derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The presence of the iodine atom could further enhance this activity.
-
Anticancer Agents: Halogenated aromatic compounds are prevalent in oncology drug discovery. The cytotoxic potential of this compound against various cancer cell lines warrants investigation.
-
Enzyme Inhibitors: The benzophenone scaffold is known to inhibit various enzymes. Specific substitutions can confer selectivity and potency.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of benzophenone derivatives, which can be adapted for this compound.
General Synthesis of Dihalogenated Benzophenones via Friedel-Crafts Acylation
This protocol describes a common method for synthesizing benzophenone derivatives.
Workflow for Synthesis of Dihalogenated Benzophenones
Application Notes and Protocols for the Development of Bioactive Molecules Using Substituted Benzophenones
Disclaimer: Extensive searches for the specific molecule, 3,5-Dichloro-3'-iodobenzophenone, did not yield any specific data regarding its synthesis, biological activity, or application in the development of bioactive molecules. The following application notes and protocols are based on the established use of substituted benzophenone derivatives, particularly halogenated benzophenones, as photoaffinity probes in chemical biology and drug discovery.
Introduction to Substituted Benzophenones in Bioactive Molecule Development
Substituted benzophenones are a valuable class of compounds in the development of bioactive molecules. Their utility stems from two key properties: the benzophenone core can be functionalized to create derivatives with inherent biological activity, and it can serve as a photoactivatable group in chemical probes for target identification.[1][2] Halogenated benzophenones, in particular, have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[3][4]
The primary application of benzophenone derivatives in drug discovery is in photoaffinity labeling (PAL) . PAL is a powerful technique used to identify the cellular targets of bioactive small molecules.[1][5][6] A benzophenone-containing probe, designed as an analog of a bioactive molecule, is introduced to a biological system. Upon irradiation with UV light (typically around 350-360 nm), the benzophenone moiety forms a reactive triplet diradical that can covalently crosslink to nearby molecules, predominantly the binding target of the bioactive parent molecule.[1][2] This covalent capture enables the subsequent isolation and identification of the target protein.
Application Notes
1. Design and Synthesis of Benzophenone-Based Photoaffinity Probes
The design of a successful benzophenone-based photoaffinity probe is a critical first step. The probe typically consists of three key components:
-
Pharmacophore: This is the portion of the molecule that is responsible for its biological activity and selective binding to the target protein. It is usually based on the structure of a known bioactive molecule.
-
Photoactivatable Group: The benzophenone moiety serves this purpose. Its placement within the probe is crucial to ensure that upon activation, it crosslinks with the target protein at or near the binding site.[1]
-
Reporter Tag: A reporter tag, such as biotin or an alkyne handle for click chemistry, is often incorporated to facilitate the detection and enrichment of the cross-linked protein-probe complex.[1]
The synthesis of these probes often involves multi-step organic synthesis, culminating in the coupling of the benzophenone photophore and the reporter tag to the pharmacophore.[7]
2. Target Identification and Validation
Once a suitable photoaffinity probe is synthesized, it can be used to identify its cellular targets. The general workflow involves:
-
Incubation: The probe is incubated with cells or a cell lysate to allow it to bind to its target protein(s).
-
Photocrosslinking: The sample is irradiated with UV light to induce covalent bond formation between the probe and its target.
-
Enrichment: If the probe contains a reporter tag like biotin, the cross-linked complexes can be enriched from the complex biological mixture using affinity purification, for example, with streptavidin beads.[8]
-
Identification: The enriched proteins are then identified using techniques such as mass spectrometry.[8]
Validation of the identified targets is a crucial subsequent step. This can be achieved through various methods, including genetic knockdown (e.g., siRNA or CRISPR) of the putative target to see if it recapitulates the phenotype of the bioactive molecule, or through in vitro binding assays with the purified protein.
3. Elucidation of Signaling Pathways
By identifying the direct cellular targets of a bioactive molecule, researchers can begin to unravel the signaling pathways through which it exerts its effects. For instance, if the identified target is a specific kinase or receptor, this provides a direct entry point into understanding the downstream cellular events that are modulated by the compound.
Quantitative Data
While no data was found for this compound, the following table summarizes the bioactivity of other chlorinated benzophenone derivatives isolated from a marine-derived fungus, Pestalotiopsis heterocornis.[3][4]
| Compound | Biological Activity | Target Organism/Cell Line | IC50 / MIC Values |
| Pestalachloride B | Antibacterial, Cytotoxic | S. aureus, B. subtilis, various cancer cell lines | MIC: 3.0-6.0 µg/mL, IC50: 6.8-25.3 µM |
| Pestalachloride E | Antibacterial, Cytotoxic | S. aureus, B. subtilis, various cancer cell lines | MIC: 25-50 µg/mL, IC50: 10.5-87.8 µM |
| Pestalalactone Atropisomers | Antibacterial, Cytotoxic | S. aureus, B. subtilis, various cancer cell lines | MIC: 12.5-25 µg/mL, IC50: 15.2-45.6 µM |
Experimental Protocols
Protocol 1: General Synthesis of a Benzophenone Photoaffinity Probe
This protocol outlines a generalized synthetic scheme for a benzophenone probe containing an alkyne handle for click chemistry.
-
Synthesis of the Pharmacophore with a Linker: Synthesize the bioactive molecule of interest with a functional group (e.g., an amine or carboxylic acid) at a position that is not critical for its biological activity. This functional group will serve as the attachment point for the linker.
-
Attachment of the Benzophenone Moiety: Couple a benzophenone derivative containing a complementary functional group (e.g., an activated carboxylic acid) to the linker on the pharmacophore.
-
Introduction of the Reporter Tag: Attach a linker containing an alkyne group to another non-critical position on the pharmacophore.
-
Purification: Purify the final photoaffinity probe using standard chromatographic techniques (e.g., HPLC).
Protocol 2: Photoaffinity Labeling and Target Enrichment
-
Cell Culture and Lysis: Culture the cells of interest to the desired density. Harvest the cells and prepare a cell lysate by sonication or detergent lysis on ice.
-
Incubation with Probe: Add the benzophenone photoaffinity probe to the cell lysate at a predetermined optimal concentration. Incubate for 1 hour at 4°C to allow for binding to the target protein.
-
UV Crosslinking: Transfer the lysate to a petri dish and place it on ice. Irradiate the lysate with UV light (e.g., 365 nm) for 15-30 minutes.
-
Click Chemistry (if applicable): If the probe contains an alkyne handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-biotin tag.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
Protocol 3: Target Protein Identification by Mass Spectrometry
-
SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-polyacrylamide gel electrophoresis.
-
In-Gel Digestion: Excise the protein bands of interest from the gel and perform in-gel digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: Search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample.
Visualizations
Caption: A generalized experimental workflow for target identification using a benzophenone-based photoaffinity probe.
Caption: A diagram illustrating how a bioactive molecule could modulate a signaling pathway after its target has been identified.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Metabolites and Bioactive Chlorinated Benzophenone Derivatives Produced by a Marine-Derived Fungus Pestalotiopsis heterocornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00109A [pubs.rsc.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3,5-Dichloro-3'-iodobenzophenone in Kinase Inhibitor Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases driven by aberrant signaling pathways. The development of novel kinase inhibitors with high potency and selectivity is an ongoing effort in medicinal chemistry. The benzophenone scaffold has been identified as a versatile starting point for the synthesis of various biologically active molecules, including kinase inhibitors. This document aims to provide detailed application notes and protocols on the use of a specific benzophenone derivative, 3,5-dichloro-3'-iodobenzophenone , in the synthesis of kinase inhibitors.
Following an extensive review of scientific literature and patent databases, it is important to note that no specific, publicly documented examples of kinase inhibitors synthesized directly from this compound were identified. This suggests that while the compound possesses reactive sites amenable to chemical modification, its application in the synthesis of named or clinical-stage kinase inhibitors is not widely reported.
Therefore, this document will provide a broader context on the utility of benzophenone scaffolds in kinase inhibitor design and outline general synthetic strategies that could be applied to this compound, based on known chemical reactions and the synthesis of analogous compounds.
General Principles: The Benzophenone Scaffold in Kinase Inhibitor Design
Benzophenone derivatives are attractive scaffolds in drug discovery for several reasons:
-
Structural Rigidity and Versatility: The diaryl ketone structure provides a rigid core that can be functionalized at multiple positions on both phenyl rings, allowing for the exploration of a wide chemical space to optimize binding to the target kinase.
-
Key Interactions: The carbonyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.
-
Synthetic Accessibility: Benzophenones can be synthesized through various established methods, such as Friedel-Crafts acylation, and their halogenated derivatives serve as excellent precursors for cross-coupling reactions.
For a molecule like this compound, the chloro and iodo substituents are particularly useful as they provide orthogonal handles for synthetic diversification, for instance, through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce new aryl or amino groups, respectively.
Potential Synthetic Pathways for Kinase Inhibitor Scaffolds from this compound
While no specific kinase inhibitors derived from this compound have been reported, we can propose a hypothetical synthetic workflow based on common strategies in kinase inhibitor synthesis. This workflow illustrates how the functionalities of the starting material could be exploited.
Caption: Hypothetical synthetic workflow for generating a kinase inhibitor scaffold from this compound.
Illustrative Experimental Protocols (General)
The following are generalized protocols for reactions that would be central to the synthesis of kinase inhibitors from a halogenated benzophenone starting material. These are not protocols for the synthesis of a specific, known inhibitor from this compound.
Suzuki-Miyaura Cross-Coupling of the Aryl Iodide
This reaction would typically be the first step to modify the 3'-iodo position.
Materials:
-
This compound
-
Desired arylboronic acid or ester (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of the Aryl Chloride
This reaction could be used to introduce a key amine-containing side chain at one of the chloro positions, which is often crucial for solubility and interaction with the solvent-exposed region of the kinase.
Materials:
-
The product from the Suzuki-Miyaura coupling
-
Desired amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas.
-
Add the benzophenone derivative and the amine, followed by the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the reaction is complete.
-
Cool the reaction, dilute with an appropriate organic solvent, and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Quantitative Data Presentation
As no specific inhibitors have been synthesized from this compound, we cannot provide a table of quantitative data such as IC₅₀ or Kᵢ values. For illustrative purposes, the table below shows the kind of data that would be presented had such inhibitors been identified.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Activity (GI₅₀, nM) | Reference |
| Hypothetical-001 | e.g., RAF Kinase | Data Not Available | Data Not Available | N/A |
| Hypothetical-002 | e.g., p38 MAPK | Data Not Available | Data Not Available | N/A |
Relevant Signaling Pathways
Kinase inhibitors derived from benzophenone scaffolds could potentially target a variety of signaling pathways implicated in cancer and inflammatory diseases. Below are diagrams of two major pathways often targeted by small molecule inhibitors.
Caption: The RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors in oncology.
Caption: The PI3K-AKT-mTOR signaling pathway, another critical axis in cancer cell proliferation and survival.
Conclusion
While this compound is a synthetically versatile molecule with potential for use in the development of kinase inhibitors, there is currently a lack of published research detailing its specific applications in this area. The information and protocols provided herein are based on general principles of medicinal chemistry and kinase inhibitor design, and are intended to be illustrative of the potential synthetic routes that could be employed. Researchers interested in utilizing this starting material are encouraged to apply these general methodologies to their specific kinase targets of interest. Further research is required to establish the utility of this compound in the generation of novel and potent kinase inhibitors.
Application Notes and Protocols for the Preparation of Polymers and Functional Materials from 3,5-Dichloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for leveraging 3,5-Dichloro-3'-iodobenzophenone as a versatile starting material for the creation of novel polymers and functional materials. The protocols outlined below are based on established chemical transformations and provide a roadmap for the synthesis of vinyl monomers, terminal alkyne monomers, and their subsequent polymerization.
Synthesis of Polymerizable Monomers
The trifunctional nature of this compound, possessing two chloro substituents, one iodo substituent, and a benzophenone carbonyl group, allows for a variety of selective chemical modifications to introduce polymerizable functionalities. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions enables regioselective functionalization.
The Heck reaction provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and an alkene.[1][2] By reacting this compound with a vinylating agent such as ethylene, a vinyl group can be selectively introduced at the 3'-position.
Experimental Protocol: Synthesis of 3,5-Dichloro-3'-(vinyl)benzophenone
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq).
-
Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, typically a tertiary amine like triethylamine (NEt₃, 2.0 eq).
-
Pressurize the flask with ethylene gas (e.g., from a balloon) and stir the reaction mixture at a controlled temperature, typically between 80-120 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired vinyl monomer.
DOT Script for Heck Coupling Workflow
Caption: Workflow for the synthesis of a vinyl-substituted benzophenone monomer.
The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne.[3][4] This reaction can be used to introduce a polymerizable acetylene functionality onto the benzophenone core.
Experimental Protocol: Synthesis of 3,5-Dichloro-3'-(ethynyl)benzophenone
-
In a dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a tertiary amine (e.g., triethylamine or diisopropylamine).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.05 eq).[5]
-
Add a terminal alkyne, such as trimethylsilylacetylene (TMSA, 1.2 eq). The TMS group acts as a protecting group for the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC.
-
Once the starting material is consumed, perform a workup by adding an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Deprotect the silyl group by treating the crude product with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with a base like potassium carbonate in methanol.
-
After deprotection is complete, perform another aqueous workup and extraction.
-
Purify the final product by column chromatography to obtain 3,5-Dichloro-3'-(ethynyl)benzophenone.
DOT Script for Sonogashira Coupling Workflow
Caption: Workflow for the synthesis of an ethynyl-substituted benzophenone monomer.
Polymerization of Functionalized Benzophenone Monomers
The synthesized monomers, possessing either vinyl or ethynyl groups, can be polymerized through various techniques to yield polymers with a benzophenone moiety in the side chain or as part of the polymer backbone.
The vinyl-substituted benzophenone monomer can undergo free radical polymerization, often copolymerized with other vinyl monomers to tune the properties of the resulting polymer.[6] The benzophenone unit can act as a built-in photo-cross-linker.
Experimental Protocol: Synthesis of Poly[styrene-co-(3,5-dichloro-3'-(vinyl)benzophenone)]
-
In a polymerization tube, dissolve the 3,5-Dichloro-3'-(vinyl)benzophenone monomer, styrene (as a comonomer), and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene or 1,4-dioxane.
-
Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Seal the polymerization tube under vacuum or an inert atmosphere.
-
Heat the tube in a thermostatically controlled oil bath at a temperature appropriate for the initiator, typically 60-80 °C for AIBN.[6]
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours).
-
Cool the reaction mixture and dissolve the polymer in a suitable solvent like THF.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
DOT Script for Free Radical Polymerization Workflow
Caption: Workflow for the free radical polymerization of a vinyl-benzophenone monomer.
To incorporate the benzophenone moiety into the polymer backbone, difunctional monomers are required. A di-boronic acid or di-boronic ester derivative of 3,5-dichlorobenzophenone can be synthesized and subsequently polymerized with a di-halo comonomer via Suzuki polycondensation.
Experimental Protocol: Synthesis of a Poly(arylene-ketone) via Suzuki Polycondensation
-
Monomer Synthesis: Synthesize a diboronic ester monomer, for example, by reacting this compound with a di-boron reagent in the presence of a palladium catalyst.
-
Polymerization: In a Schlenk flask under an inert atmosphere, combine the diboronic ester monomer (1.0 eq), a di-halo comonomer (e.g., a dibromobenzene derivative, 1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a base (e.g., aqueous potassium carbonate).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.
-
Monitor the increase in viscosity of the reaction mixture.
-
After a suitable polymerization time (e.g., 24-48 hours), cool the mixture and precipitate the polymer into a non-solvent like methanol containing a small amount of hydrochloric acid.
-
Filter the polymer, wash extensively with water and methanol, and dry under vacuum.
DOT Script for Suzuki Polycondensation
Caption: Workflow for Suzuki polycondensation to form a poly(arylene-ketone).
Characterization Data
The following tables summarize expected characterization data for the synthesized monomers and polymers. The values are illustrative and based on typical results for analogous compounds.
Table 1: Characterization of Monomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |
| 3,5-Dichloro-3'-(vinyl)benzophenone | C₁₅H₁₀Cl₂O | 293.15 | 7.2-8.0 (Ar-H), 6.7 (dd, -CH=), 5.9 (d, =CH₂), 5.4 (d, =CH₂) | 195 (C=O), 125-140 (Ar-C, C=C) |
| 3,5-Dichloro-3'-(ethynyl)benzophenone | C₁₅H₈Cl₂O | 289.13 | 7.3-8.1 (Ar-H), 3.2 (s, ≡C-H) | 194 (C=O), 126-138 (Ar-C), 83 (≡C-), 78 (-C≡) |
Table 2: Characterization of Polymers
| Polymer | Monomer Ratio (example) | Number Average Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (T₉, °C) |
| Poly[styrene-co-(vinyl-benzophenone)] | 90:10 | 15 - 30 | 1.5 - 2.5 | 105 - 120 |
| Poly(arylene-ketone) | N/A | 20 - 50 | 2.0 - 3.5 | 180 - 220 |
Applications in Drug Development and Materials Science
Polymers and functional materials derived from this compound have potential applications in several fields:
-
Photo-cross-linkable Polymers: The benzophenone moiety can act as a photoinitiator for cross-linking, allowing for the formation of hydrogels, coatings, and photoresists.
-
Functional Materials: The rigid benzophenone core can be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Drug Delivery: The polymers can be designed to be biocompatible and used as matrices for the controlled release of therapeutic agents. The benzophenone group can also be used to photochemically attach drug molecules.
-
Intermediates for Medicinal Chemistry: The functionalized benzophenone core can serve as a scaffold for the synthesis of small molecule drug candidates, leveraging the various reactive sites for further chemical elaboration.
References
Application Notes and Protocols for the Analysis of 3,5-Dichloro-3'-iodobenzophenone
These application notes provide detailed methodologies for the quantitative analysis of 3,5-Dichloro-3'-iodobenzophenone using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Method
This section details the protocol for the analysis of this compound by reverse-phase HPLC with UV detection.
Experimental Protocol
1.1.1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.
1.1.2. HPLC Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
1.1.3. Data Analysis and Quantification
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. Values should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5-7 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a protocol for the analysis of this compound using GC-MS, which is suitable for volatile and thermally stable compounds.
Experimental Protocol
2.1.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as dichloromethane or ethyl acetate.
-
Working Standards: Create a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If necessary, perform an extraction and derivatization might be considered to improve volatility and thermal stability, though likely not required for this analyte.
2.1.2. GC-MS Instrumentation and Conditions
The following are suggested starting parameters for the GC-MS analysis.
| Parameter | Value |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 m/z |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
2.1.3. Data Analysis and Quantification
-
Identify the this compound peak by its retention time and mass spectrum.
-
For quantification, use characteristic ions (e.g., the molecular ion and major fragment ions) in SIM mode.
-
Construct a calibration curve using the peak areas of the standards versus their concentrations.
-
Calculate the analyte concentration in the sample based on the calibration curve.
Quantitative Data Summary
Expected quantitative data for the GC-MS analysis are presented below. These values require experimental verification.
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the temperature program, likely in the range of 10-15 minutes |
| Characteristic Ions (m/z) | To be determined from the mass spectrum (e.g., molecular ion and fragments) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL (in SIM mode) |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL (in SIM mode) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
Application Notes and Protocols: Photophysical Properties of 3,5-Dichloro-3'-iodobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-3'-iodobenzophenone and its derivatives are halogenated aromatic ketones of significant interest in photochemistry, materials science, and as potential tools in drug development. The presence of heavy atoms, particularly iodine, is known to significantly influence the photophysical properties of benzophenone through the "heavy-atom effect." This effect enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). Consequently, these compounds are expected to exhibit high triplet quantum yields and possess unique photochemical reactivity.
These application notes provide an overview of the anticipated photophysical properties of this compound derivatives and detailed protocols for their experimental characterization. The information is intended to guide researchers in utilizing and evaluating these compounds for applications such as photosensitizers in photodynamic therapy, photoinitiators in polymerization reactions, and as probes for studying biological systems.
Predicted Photophysical Properties
The substitution pattern of this compound, featuring both chlorine and a heavier iodine atom, is expected to result in distinct photophysical characteristics compared to unsubstituted benzophenone.
-
Enhanced Intersystem Crossing: The most significant impact of the iodine atom is the enhancement of the intersystem crossing rate. This leads to a high quantum yield of triplet state formation (ΦT), approaching unity in many cases for iodinated compounds.
-
Reduced Fluorescence: As a direct consequence of efficient intersystem crossing, the fluorescence quantum yield (Φf) is expected to be very low. The excited singlet state is rapidly depopulated through ISC to the triplet manifold, diminishing the radiative decay from the singlet state.
-
Phosphorescence at Low Temperatures: While phosphorescence is often quenched at room temperature in solution, it may be observable at low temperatures (e.g., 77 K) in a rigid matrix. The heavy-atom effect can also influence the phosphorescence lifetime.
-
Triplet State Reactivity: The efficiently populated triplet state is the primary photoactive species for these molecules. Its energy and lifetime will dictate its utility in applications like energy transfer to molecular oxygen to generate singlet oxygen (¹O₂) or hydrogen abstraction reactions.
Data Presentation
The following table summarizes the expected range of photophysical data for a representative this compound derivative in a common organic solvent like acetonitrile. These values are illustrative and based on trends observed for similar halogenated benzophenones. Actual experimental values should be determined for specific derivatives and conditions.
| Parameter | Symbol | Typical Value/Range | Method of Determination |
| Absorption | |||
| Molar Absorptivity at λmax | ε | > 10,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission | |||
| Fluorescence Quantum Yield | Φf | < 0.01 | Steady-State Fluorometry |
| Phosphorescence Quantum Yield (77K) | Φp | Variable | Phosphorimetry |
| Phosphorescence Lifetime (77K) | τp | 1 - 100 ms | Time-Resolved Phosphorimetry |
| Triplet State | |||
| Triplet-Triplet Absorption λmax | λT-T | ~530 nm | Nanosecond Transient Absorption |
| Triplet State Quantum Yield | ΦT | > 0.9 | Laser Flash Photolysis |
| Triplet State Lifetime (deoxygenated) | τT | 1 - 50 µs | Nanosecond Transient Absorption |
Mandatory Visualizations
A comprehensive understanding of the photophysical processes of this compound derivatives can be visualized through a Jablonski diagram. The experimental workflow for characterizing these properties is also outlined below.
Caption: Jablonski diagram illustrating the key photophysical pathways for this compound.
Caption: Experimental workflow for the photophysical characterization of benzophenone derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the photophysical properties of this compound derivatives.
Protocol 1: UV-Visible Absorption Spectroscopy
Objective: To determine the ground-state absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε).
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the benzophenone derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Sample Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in an absorbance between 0.1 and 1.0 at the λmax. A typical concentration for the final measurement is in the range of 10-50 µM.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-500 nm).
-
Use the pure solvent to record a baseline correction.
-
-
Measurement:
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the λmax from the spectrum.
-
Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.
-
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf). Due to the expected low fluorescence of these compounds, a sensitive instrument is required.
Materials:
-
Fluorometer
-
Quartz fluorescence cuvettes
-
Spectroscopic grade solvent
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)
-
Sample of this compound derivative
Procedure:
-
Solution Preparation:
-
Prepare a solution of the benzophenone derivative in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.
-
-
Fluorometer Setup:
-
Set the excitation wavelength (typically at or near the λmax of the sample).
-
Set the emission wavelength range to be scanned (e.g., from 10 nm after the excitation wavelength to 700 nm).
-
Optimize the excitation and emission slit widths.
-
-
Measurement:
-
Record the emission spectrum of the pure solvent (blank).
-
Record the emission spectrum of the standard solution.
-
Record the emission spectrum of the sample solution under identical conditions.
-
-
Data Analysis (Relative Method):
-
Subtract the blank spectrum from the sample and standard spectra.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Protocol 3: Nanosecond Transient Absorption Spectroscopy
Objective: To detect and characterize the triplet excited state, including its absorption spectrum (T-T absorption) and lifetime (τT).
Materials:
-
Nanosecond transient absorption spectrometer (e.g., laser flash photolysis setup) with a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm) and a probe lamp.
-
Sample of this compound derivative in a suitable solvent.
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Quartz cuvette suitable for laser experiments.
-
Nitrogen or argon gas for deoxygenation.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the benzophenone derivative with an absorbance of 0.3-0.5 at the laser excitation wavelength.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes, as oxygen quenches the triplet state.
-
-
Spectrometer Setup:
-
Align the excitation laser pulse and the probe light beam so they overlap within the sample cuvette.
-
Set the detection wavelength or range to monitor the transient absorption. A typical starting point for benzophenones is around 525 nm.
-
-
Measurement:
-
Record a baseline of the probe light intensity before the laser flash.
-
Fire the laser pulse to excite the sample and record the change in probe light intensity over time (kinetic trace).
-
Repeat the measurement at different probe wavelengths to construct the transient absorption spectrum at a specific time delay after the laser pulse (e.g., 100 ns).
-
-
Data Analysis:
-
The kinetic trace at a given wavelength represents the decay of the transient species. Fit the decay curve to a first-order or pseudo-first-order exponential decay function to determine the triplet lifetime (τT).
-
Plot the transient absorbance (ΔA) versus wavelength at a fixed time delay to obtain the triplet-triplet absorption spectrum.
-
Conclusion
This compound derivatives are promising candidates for applications requiring efficient triplet state sensitization. The protocols outlined above provide a comprehensive framework for the detailed characterization of their photophysical properties. A thorough understanding of their absorption, emission, and triplet state dynamics is crucial for their rational design and implementation in various scientific and technological fields. Researchers are encouraged to adapt these protocols to their specific experimental setups and research objectives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloro-3'-iodobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dichloro-3'-iodobenzophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation reaction. This involves the reaction of 3,5-dichlorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). An alternative, though less direct, approach could involve a Suzuki-Miyaura cross-coupling reaction, which is versatile for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation reaction?
A2: In the Friedel-Crafts acylation, a Lewis acid catalyst, typically AlCl₃, is crucial for activating the acyl chloride. It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring (iodobenzene) to form the desired benzophenone product.
Q3: Can I use other Lewis acids for the Friedel-Crafts acylation?
A3: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is generally the most effective and commonly used catalyst for this transformation due to its strong Lewis acidity.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include isomers of the desired product (e.g., 3,5-dichloro-2'-iodobenzophenone or 3,5-dichloro-4'-iodobenzophenone) due to non-regioselective acylation, although the directing effects of the iodo group favor para-substitution. Other byproducts may arise from di-acylation of the iodobenzene ring or reactions involving impurities in the starting materials. Dehalogenation or rearrangement products can also occur under harsh reaction conditions.
Q5: How can I purify the final product?
A5: Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate. Column chromatography on silica gel is another effective method for separating the desired product from impurities and side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃) | Use freshly opened or properly stored anhydrous aluminum chloride. |
| Poor quality starting materials | Ensure the purity of 3,5-dichlorobenzoyl chloride and iodobenzene. Purify starting materials if necessary. | |
| Insufficient reaction temperature or time | Gradually increase the reaction temperature and monitor the reaction progress by TLC. Ensure the reaction runs for a sufficient duration. | |
| Inefficient stirring | Use vigorous mechanical stirring to ensure proper mixing of the reactants, especially in a heterogeneous mixture. | |
| Formation of Multiple Products (Isomers) | High reaction temperature | Perform the reaction at a lower temperature to improve regioselectivity. The acylation is typically carried out at 0°C to room temperature. |
| Catalyst to substrate ratio | Optimize the molar ratio of the Lewis acid catalyst. Too much catalyst can sometimes lead to side reactions. | |
| Product is an Oily Residue and Does Not Solidify | Presence of impurities | Attempt to purify a small sample by column chromatography to see if a solid product can be isolated. If so, scale up the chromatography. |
| Incorrect work-up procedure | Ensure the reaction mixture is properly quenched (e.g., with ice-water and HCl) to decompose the catalyst complex and then thoroughly extracted. | |
| Difficulty in Removing the Catalyst Post-Reaction | Incomplete hydrolysis of the aluminum chloride complex | Add concentrated HCl to the ice-water quench to ensure complete dissolution of the aluminum salts. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add 3,5-dichlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Reaction Execution: Slowly add iodobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (3-4 equivalents relative to AlCl₃). Stir until all the aluminum salts dissolve.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).
Visualizations
Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of 3,5-Dichloro-3'-iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-3'-iodobenzophenone. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected impurities?
A1: A common and probable synthetic route is the Friedel-Crafts acylation of iodobenzene with 3,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
DOT Script for Synthesis Pathway
Caption: Synthesis of this compound.
Expected Impurities:
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Unreacted Starting Materials: Iodobenzene and 3,5-dichlorobenzoic acid (from the hydrolysis of the benzoyl chloride).
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Isomeric Products: Small amounts of 2'-iodo and 4'-iodo isomers may be formed.
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Di-iodinated Byproducts: Di-iodobenzenes can be formed as byproducts.[1][2]
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Polysubstitution Products: Reaction of the product with another molecule of the acylating agent.
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Decomposition Products: Tarry residues from the reaction.
Q2: What are the recommended primary purification techniques for crude this compound?
A2: The two primary and most effective purification techniques are recrystallization and column chromatography. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Due to its halogenated aromatic structure, a range of organic solvents can be effective. The choice of solvent will depend on the impurity profile. Common choices include:
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Single Solvents: Ethanol, methanol, isopropanol.
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Solvent Pairs: Hexane/Ethyl Acetate, Hexane/Acetone, Toluene/Heptane.
Troubleshooting Guide
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The solution is not saturated (too much solvent was added).[3] | Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[4] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound has "oiled out" instead of crystallizing. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly. | |
| Low Recovery Yield | The compound is significantly soluble in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[3] |
| Premature crystallization occurred during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to keep the compound dissolved. | |
| Impure Crystals (e.g., colored) | Insoluble impurities are trapped within the crystal lattice. | Perform a hot filtration of the dissolved crude product before allowing it to cool and crystallize. |
| Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the product and reduce yield.[4] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | The solvent system (mobile phase) is not optimal. | Systematically vary the polarity of the mobile phase. A common starting point for halogenated aromatic ketones is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[5] |
| The spots are streaking.[6] | The sample may be overloaded on the TLC plate.[7][8] Try spotting a more dilute solution. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve the spot shape.[7] | |
| Overlapping spots with very similar Rf values. | Try a different solvent system with different selectivities (e.g., using toluene or dichloromethane instead of ethyl acetate).[9] Consider using a different stationary phase (e.g., alumina instead of silica gel). | |
| Low Recovery from the Column | The compound is irreversibly adsorbed onto the silica gel. | If the compound is suspected to be acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine. |
| The compound is eluting very slowly or not at all. | The mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. | |
| Product is Contaminated with Other Fractions | The fractions were collected too broadly. | Collect smaller fractions and analyze each by TLC to identify the pure product fractions before combining them. |
| The column was overloaded with the crude sample. | Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. If the compound dissolves readily at room temperature, the solvent is too polar. If it does not dissolve even when heated, the solvent is not polar enough. For solvent pairs (e.g., hexane/ethyl acetate), dissolve the compound in a minimal amount of the more polar solvent (ethyl acetate) while hot, and then add the less polar solvent (hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent (or solvent pair) to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography
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TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
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Column Packing: Pack a glass column with silica gel (slurry packing is generally preferred for better separation).
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Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
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Elution: Begin eluting the column with the chosen solvent system.
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Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Preparative HPLC
For very high purity requirements, preparative HPLC can be utilized.
Illustrative Conditions for a Halogenated Aromatic Compound:
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from a lower to a higher percentage of solvent B. |
| Flow Rate | Dependent on the column diameter. |
| Detection | UV at a wavelength where the compound absorbs strongly (e.g., 254 nm). |
Data Presentation
Table 1: Comparison of Purification Techniques (Illustrative)
| Technique | Typical Purity Achieved | Typical Recovery Yield | Throughput | Cost |
| Recrystallization | >98% | 70-90% | High | Low |
| Column Chromatography | >99% | 60-85% | Medium | Medium |
| Preparative HPLC | >99.5% | 50-80% | Low | High |
Note: The actual purity and yield will depend on the initial purity of the crude product and the specific experimental conditions.
Visualization of Experimental Workflow
DOT Script for Purification Workflow
References
- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The Friedel–Crafts acylation of aromatic halogen derivatives. Part V. The reaction of aluminium chloride with iodobenzene and the iodotoluenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. silicycle.com [silicycle.com]
- 8. pharmashare.in [pharmashare.in]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Dichloro-3'-iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-3'-iodobenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of byproducts.
Problem: Low yield of the desired this compound and presence of significant impurities.
| Possible Cause | Suggested Solution | Preventative Measure |
| Formation of isomeric byproducts: The primary impurities are often isomers of the target compound, such as 2,4-Dichloro-3'-iodobenzophenone and 2,6-Dichloro-3'-iodobenzophenone. This occurs due to the directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring during the Friedel-Crafts acylation.[1] | Purification: Utilize column chromatography on silica gel to separate the isomers. A solvent system of petroleum ether and ethyl acetate in a ratio of 7:1 has been shown to be effective for separating similar benzophenone compounds.[2] Recrystallization from a suitable solvent, such as ethanol, may also help in isolating the desired product.[3] | Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature may improve the regioselectivity of the acylation. |
| Diacylation: The product molecule can undergo a second acylation, leading to the formation of diacylated byproducts, especially if the aromatic ring is still sufficiently activated. | Purification: These higher molecular weight byproducts can typically be separated by column chromatography. | Stoichiometry: Use a precise 1:1 molar ratio of 1,3-dichlorobenzene to 3-iodobenzoyl chloride. Avoid using an excess of the acylating agent. |
| Unreacted Starting Materials: Presence of 1,3-dichlorobenzene or 3-iodobenzoyl chloride in the final product. | Work-up and Purification: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). During the work-up, a thorough aqueous wash will remove any remaining 3-iodobenzoyl chloride (as 3-iodobenzoic acid after hydrolysis). Unreacted 1,3-dichlorobenzene can be removed by vacuum distillation or during column chromatography. | Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature to drive it to completion. |
| Dehalogenation or Rearrangement: Under harsh Friedel-Crafts conditions, dehalogenation or rearrangement of the dichlorobenzene can occur, leading to other chlorinated benzophenone byproducts.[1] | Purification: These byproducts will have different polarity and can be separated by column chromatography. | Catalyst and Temperature: Use the mildest possible Lewis acid catalyst and the lowest effective reaction temperature to minimize these side reactions. |
Logical Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are isomers formed during the Friedel-Crafts acylation of 1,3-dichlorobenzene. The major product of benzoylation of 1,3-dichlorobenzene is 2,4-dichlorobenzophenone, with a smaller amount of the 2,6-dichloro isomer also forming.[1] By analogy, in the synthesis of this compound, the expected isomeric byproducts are 2,4-Dichloro-3'-iodobenzophenone and 2,6-Dichloro-3'-iodobenzophenone .
Q2: Why are isomeric byproducts formed?
A2: The formation of isomers is due to the directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring. Both chlorine atoms are ortho, para-directing. Acylation at the 4- or 6-position is electronically favored, leading to the formation of the 2,4- and 2,6-dichloro isomers, respectively. Acylation at the 5-position to form the desired 3,5-dichloro product is sterically hindered and electronically less favored.
Q3: How can I minimize the formation of these isomeric byproducts?
A3: While completely eliminating isomer formation is challenging, you can influence the product distribution by carefully controlling the reaction conditions. Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. The choice of Lewis acid catalyst can also play a role.
Q4: What is the best way to purify the crude product?
A4: Column chromatography on silica gel is a highly effective method for separating the desired this compound from its isomers and other byproducts.[2] A gradient elution with a mixture of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate) is recommended. Following chromatography, recrystallization can further enhance the purity of the final product.[3]
Q5: Can diacylation occur, and how can I prevent it?
A5: Yes, diacylation is a potential side reaction in Friedel-Crafts acylations. To prevent this, it is crucial to use a precise 1:1 molar ratio of your reactants (1,3-dichlorobenzene and 3-iodobenzoyl chloride). Using a large excess of the 1,3-dichlorobenzene can also help to minimize diacylation but may complicate purification.
Data on Byproduct Formation (Hypothetical)
The following table provides a hypothetical distribution of products from the reaction, based on typical outcomes of similar Friedel-Crafts acylations. Actual yields may vary depending on the specific reaction conditions.
| Compound | Structure | Hypothetical Yield (%) |
| This compound (Target Product) | (Image of this compound structure) | 60-70 |
| 2,4-Dichloro-3'-iodobenzophenone (Isomeric Byproduct) | (Image of 2,4-Dichloro-3'-iodobenzophenone structure) | 20-30 |
| 2,6-Dichloro-3'-iodobenzophenone (Isomeric Byproduct) | (Image of 2,6-Dichloro-3'-iodobenzophenone structure) | 5-10 |
| Diacylated Products | (General structure of a diacylated product) | <5 |
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis via Friedel-Crafts acylation.
Materials:
-
1,3-Dichlorobenzene
-
3-Iodobenzoyl chloride
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Anhydrous Aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Petroleum ether
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Ethyl acetate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
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Addition of Reactants: Cool the suspension to 0°C in an ice bath. To the dropping funnel, add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes.
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After the addition is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise via the dropping funnel.
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Reaction: After the addition of 1,3-dichlorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the progress of the reaction by TLC.
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Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
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Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR, IR, and mass spectrometry.
Experimental Workflow Diagram
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 3,5-Dichloro-3'-iodobenzophenone
Welcome to the technical support center for the Suzuki-Miyaura coupling of 3,5-Dichloro-3'-iodobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this specific cross-coupling reaction.
Troubleshooting Guide
This guide addresses potential issues you might face during the Suzuki-Miyaura coupling of this compound, offering targeted solutions to get your reaction back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed. | - Ensure proper degassing of solvents and reaction mixture to remove oxygen, which can deactivate the catalyst.[1][2] - Use a pre-catalyst that is more readily activated. - Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). |
| Poor Ligand Choice: The ligand may not be suitable for the sterically hindered and electron-deficient substrate. | - Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[3][4][5][6] - Screen a panel of ligands to identify the optimal one for this specific transformation.[1] | |
| Inappropriate Base: The base may not be strong enough or soluble enough in the reaction medium.[7][8] | - Use a stronger base like K₃PO₄ or Cs₂CO₃.[2] - Ensure the base is finely powdered for better solubility and reactivity. - Consider using aqueous base solutions to facilitate the reaction.[9] | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature, for example, from 80°C to 100°C or 120°C. | |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid partner.[1] | - Rigorously degas all solvents and the reaction vessel with an inert gas (e.g., Argon or Nitrogen).[10] |
| Decomposition of Boronic Acid: Boronic acids can be prone to protodeboronation, especially at high temperatures. | - Use a slight excess of the boronic acid (1.1-1.5 equivalents). - Consider using a more stable boronic ester, such as a pinacol ester.[1] | |
| Dehalogenation of the Aryl Halide: This can occur as a competitive pathway.[1] | - Choose a ligand that promotes reductive elimination over side reactions. Bulky, electron-rich ligands can be beneficial.[3][11] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | - Add a fresh portion of the catalyst and ligand to the reaction mixture. - Ensure the reaction is maintained under a positive pressure of inert gas. |
| Insufficient Base: The base may be consumed during the reaction. | - Add an additional portion of the base. | |
| Poor Selectivity (Reaction at Chlorine instead of Iodine) | High Reaction Temperature: Higher temperatures can sometimes lead to the activation of the less reactive C-Cl bonds. | - Optimize the reaction at a lower temperature to favor the more reactive C-I bond. The order of reactivity for halogens in oxidative addition is generally I > Br > Cl.[5][12] |
| Highly Active Catalyst System: A very reactive catalyst might overcome the selectivity barrier. | - Use a less reactive palladium source or ligand combination that shows higher selectivity for the C-I bond. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][12] Therefore, you should expect selective coupling at the 3'-iodo position under optimized conditions.
Q2: What is the best palladium catalyst to start with for this reaction?
A2: For a challenging substrate like this, starting with a pre-formed Pd(II) catalyst that is easily reduced in situ to the active Pd(0) species is recommended. Catalysts like PdCl₂(dppf) or pre-catalysts from the Buchwald-Hartwig generation (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are excellent starting points due to their high activity and stability.[10]
Q3: How do I choose the right ligand?
A3: The choice of ligand is crucial. For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often the most effective.[3][4][11] Ligands such as XPhos, SPhos, and RuPhos are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands can also be very effective.[6] It is often necessary to screen a few different ligands to find the optimal one for your specific boronic acid partner.
Q4: What is the role of the base and which one should I use?
A4: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[6][7][8][13] For this substrate, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ and Cs₂CO₃ are generally stronger and more soluble in organic solvents, which can lead to better results.[2] The use of an aqueous solution of the base is also a common and effective strategy.[9]
Q5: What solvent system is recommended?
A5: A mixture of an organic solvent and water is often used. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[14] The water is necessary to dissolve the inorganic base. A typical ratio would be 3:1 to 5:1 organic solvent to water. The choice of solvent can influence the solubility of the reactants and the overall reaction rate, so it may need to be optimized.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if needed), and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki-Miyaura coupling of this compound.
Caption: A flowchart for troubleshooting the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. quora.com [quora.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Reddit - The heart of the internet [reddit.com]
Overcoming poor reactivity of 3,5-Dichloro-3'-iodobenzophenone
Technical Support Center: 3,5-Dichloro-3'-iodobenzophenone
Introduction
Welcome to the technical support center for this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common reactivity challenges associated with this polyhalogenated benzophenone. The unique arrangement of chloro- and iodo-substituents offers opportunities for selective functionalization but can also lead to poor reactivity or selectivity if conditions are not optimized. This guide provides detailed troubleshooting advice, experimental protocols, and data to facilitate successful experimentation.
Troubleshooting Guide: Common Reactivity Issues
This section addresses specific problems you may encounter during cross-coupling reactions with this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and solutions?
A1: Low or no conversion is a common issue in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][2]
-
Inactive Catalyst: The active Pd(0) species may not be generating efficiently.
-
Solution: Use a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which ensures clean and quantitative generation of the active catalyst.[1] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by heating the Pd(II) source and phosphine ligand in the solvent before adding the other reagents.
-
-
Improperly Degassed System: Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Ensure all reagents and the reaction vessel are thoroughly degassed. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction time.[2] Standard procedure involves multiple cycles of evacuating the flask and backfilling with inert gas.
-
-
Inhibitors Present: Water, oxygen, or impurities in solvents or reagents can inhibit the catalyst.
-
Solution: Use anhydrous, degassed solvents. Ensure reagents, especially boronic acids in Suzuki couplings, are pure. Water can sometimes be beneficial in Suzuki reactions but detrimental in others, so its presence should be controlled.
-
-
Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
Q2: I am observing non-selective reactions at both the iodo- and chloro- positions. How can I improve selectivity for the C-I bond?
A2: Achieving site-selectivity in polyhalogenated systems depends on exploiting the inherent differences in reactivity between the C-X bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-couplings is C-I > C-OTf ≈ C-Br > C-Cl.[2]
-
Lower Reaction Temperature: The oxidative addition to a C-Cl bond has a higher activation energy than to a C-I bond.
-
Solution: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can provide enough energy to activate the C-I bond while leaving the C-Cl bonds intact.
-
-
Choice of Catalyst and Ligand: Highly active catalyst systems can sometimes over-react and lead to a loss of selectivity.
-
Solution: Avoid overly active or high-loading catalyst systems. Sometimes a less reactive, traditional ligand like PPh₃ with a standard palladium source (e.g., Pd(PPh₃)₄) can provide higher selectivity at the C-I bond compared to more modern, highly active biarylphosphine ligands.
-
-
Milder Base: The choice of base can influence catalyst activity and selectivity.
-
Solution: Start with a milder base like K₂CO₃ or CsF instead of stronger bases like K₃PO₄ or NaOtBu, especially when trying to isolate the product of a single coupling.
-
Q3: My reaction is producing significant amounts of dehalogenation (hydrodehalogenation) or other side products. What can I do?
A3: Dehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction, particularly with iodoarenes.[5]
-
Mechanism of Dehalogenation: This side reaction can be promoted by certain bases, impurities, or reaction conditions.[5]
-
Solution: Carefully select the base; sometimes switching from a carbonate to a phosphate base can minimize this pathway. Ensure boronic acids (in Suzuki couplings) are pure, as boronic acid decomposition can be a source of hydrides. Lowering the reaction temperature may also suppress dehalogenation.[6]
-
-
Homocoupling of Coupling Partner: Boronic acid homocoupling (to form a biaryl) can occur, especially at high temperatures or in the presence of oxygen.
-
Solution: Maintain a strict inert atmosphere. Do not use an excessive-equivalents of the boronic acid (1.1–1.5 eq. is typical).
-
-
Protodeborylation: The boronic acid can be cleaved before it enters the catalytic cycle.
-
Solution: This is more common with heteroaryl boronic acids but can be influenced by the base and solvent. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.
-
Frequently Asked Questions (FAQs)
-
What is the expected order of reactivity for the halogen atoms on this molecule? The reactivity in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Cl.[2] Therefore, the 3'-iodo position is significantly more reactive and the primary site for initial functionalization under controlled conditions.
-
Which cross-coupling reactions are suitable for this molecule? This substrate is suitable for a wide range of palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[7]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.[8][9]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[10]
-
Heck Reaction: For coupling with alkenes.
-
Negishi Coupling: For coupling with organozinc reagents.[10]
-
-
What general starting conditions do you recommend for a selective Suzuki-Miyaura coupling at the iodo-position? A good starting point would be: this compound (1.0 eq.), arylboronic acid (1.2 eq.), a palladium precatalyst like Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand like SPhos (4 mol%), and a mild base like K₂CO₃ (2.0 eq.). The reaction should be run in a solvent system like toluene/water (4:1) at a moderate temperature (e.g., 80 °C) under an inert atmosphere.[7] Monitoring the reaction by TLC or LCMS is crucial to avoid over-reaction at the chloro- positions.
Data Presentation
The selection of the catalyst system is critical for achieving high yield and selectivity. The following table summarizes general recommendations for catalyst systems based on the desired transformation. Yields are representative and will vary based on the specific coupling partners and optimized conditions.
| Desired Reaction | Target Halide | Recommended Catalyst/Ligand System | Recommended Base | Typical Temp. (°C) | Expected Yield |
| Suzuki-Miyaura | Selective C-I | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃, K₃PO₄ | 60 - 90 | Good to Excellent |
| Suzuki-Miyaura | C-Cl (after C-I) | Pd₂(dba)₃ / tBu₃P HBF₄ | K₃PO₄ | 100 - 120 | Moderate to Good |
| Buchwald-Hartwig | Selective C-I | Pd₂(dba)₃ / Xantphos or RuPhos | NaOtBu, Cs₂CO₃ | 80 - 110 | Good to Excellent |
| Sonogashira | Selective C-I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DiPEA | 25 - 60 | Good to Excellent |
Experimental Protocols
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the 3'-iodo position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).
-
Catalyst Preparation (in a separate vial): In a small vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Degassing: Seal the Schlenk flask with a septum, and perform three cycles of vacuum/backfill with the inert gas to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous toluene (4 mL) and deionized water (1 mL) to the Schlenk flask via syringe. Stir the mixture.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 85 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the desired 3,5-dichloro-3'-arylbenzophenone.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to working with this compound.
Caption: A troubleshooting decision tree for poor cross-coupling reactivity.
Caption: A workflow for sequential, selective cross-coupling reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jmcct.com [jmcct.com]
Side reactions of 3,5-Dichloro-3'-iodobenzophenone and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-3'-iodobenzophenone.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and handling of this compound. The primary synthetic route discussed is the Friedel-Crafts acylation, with an alternative Grignard reaction pathway also addressed.
FAQ 1: Synthesis via Friedel-Crafts Acylation
Question: I am attempting to synthesize this compound via Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-iodobenzoyl chloride and I am getting a low yield. What are the possible causes and solutions?
Answer: Low yields in this Friedel-Crafts acylation can stem from several factors. Below is a troubleshooting guide to address the most common issues.
Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation
| Potential Cause | Observation | Recommended Solution |
| Inadequate Catalyst Activity | The reaction is sluggish or does not proceed to completion. | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Handle the catalyst under an inert atmosphere to prevent deactivation by moisture. |
| Substrate Deactivation | The dichlorobenzene ring is inherently deactivated by the two chlorine atoms, making it less reactive. | Use a stoichiometric amount of a strong Lewis acid catalyst. A slight excess may be necessary. Ensure the reaction temperature is optimal to overcome the activation energy barrier without promoting side reactions. |
| Impure Starting Materials | Presence of water or other nucleophiles in the starting materials or solvent. | Use freshly distilled solvents and ensure all glassware is oven-dried. Purify starting materials if their purity is questionable. |
| Suboptimal Reaction Temperature | The reaction is too slow at lower temperatures or side reactions occur at higher temperatures. | Experiment with a range of temperatures. For deactivated substrates, a higher temperature may be required. Monitor the reaction by TLC to find the optimal balance between reaction rate and side product formation. |
| Premature Quenching | The reaction is stopped before reaching completion. | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
FAQ 2: Side Reactions in Friedel-Crafts Acylation
Question: What are the common side reactions when synthesizing this compound via Friedel-Crafts acylation and how can I minimize them?
Answer: While Friedel-Crafts acylation is generally a reliable method, side reactions can occur. The primary concerns are related to the halogen substituents.
Common Side Reactions and Prevention
| Side Reaction | Description | Prevention |
| Dehalogenation | Loss of the iodine atom from the 3-iodobenzoyl chloride or the product. | Use mild reaction conditions and avoid prolonged reaction times at high temperatures. |
| Isomer Formation | Acylation at a different position on the 1,3-dichlorobenzene ring. | The directing effects of the chloro groups favor acylation at the 4-position. Maintaining a moderate reaction temperature can enhance regioselectivity. |
| Complexation of Product | The ketone product can form a complex with the Lewis acid catalyst, requiring a hydrolytic workup to release the product. | This is an inherent part of the reaction. A proper aqueous workup is necessary to break the complex and isolate the product. |
FAQ 3: Alternative Synthesis via Grignard Reaction
Question: I am considering a Grignard reaction for the synthesis. What are the potential pitfalls?
Answer: A Grignard reaction, for instance, between 3-iodophenylmagnesium halide and 3,5-dichlorobenzaldehyde, is a viable alternative. However, it is prone to specific side reactions.
Troubleshooting Guide for Grignard Synthesis
| Potential Issue | Observation | Recommended Solution |
| Wurtz Coupling | Formation of biphenyl derivatives from the coupling of the Grignard reagent with the aryl halide. | Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide. |
| Reaction with Water/Oxygen | The Grignard reagent is quenched by traces of water or reacts with oxygen. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Homocoupling | Coupling of two Grignard reagent molecules. | This is often a minor byproduct but can be minimized by controlling the reaction temperature. |
FAQ 4: Purification Challenges
Question: I have synthesized the crude product, but I am having difficulty purifying it. What are the recommended methods?
Answer: Purification of halogenated benzophenones can be challenging due to the presence of structurally similar impurities.
Purification Strategies
| Method | Description | Tips |
| Recrystallization | The most common method for purifying solid organic compounds. | Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Ethanol or a mixture of ethanol and water is often a good starting point. |
| Column Chromatography | Useful for separating the desired product from closely related impurities. | Use a silica gel stationary phase and a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). Monitor the separation by TLC. |
Section 2: Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
1,3-Dichlorobenzene
-
3-Iodobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 3-iodobenzoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add 1,3-dichlorobenzene (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of concentrated HCl.
-
Add water and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum yield, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
Section 3: Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Solvent effects on reactions involving 3,5-Dichloro-3'-iodobenzophenone
Technical Support Center: 3,5-Dichloro-3'-iodobenzophenone Reactions
Welcome to the technical support center for reactions involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a halogenated aromatic ketone and is expected to have low solubility in polar protic solvents like water and limited solubility in lower alcohols. For reactions, it is advisable to use aprotic solvents. Good solubility can be expected in chlorinated solvents (e.g., dichloromethane, chloroform), ethereal solvents (e.g., tetrahydrofuran (THF), diethyl ether), and aromatic hydrocarbons (e.g., toluene, benzene). For certain reactions like cross-couplings, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are commonly used and should provide good solubility. Always perform a solubility test on a small scale before proceeding with your main reaction.
Q2: I am planning a Suzuki-Miyaura coupling reaction with this compound. Which halogen is likely to react first, and how does the solvent affect selectivity?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. Therefore, the Carbon-Iodine bond at the 3'-position is expected to be significantly more reactive than the Carbon-Chlorine bonds at the 3 and 5 positions.
The choice of solvent can influence the selectivity and rate of the reaction. Nonpolar solvents like toluene and THF are commonly used for Suzuki-Miyaura couplings. However, polar aprotic solvents can sometimes influence the catalytic cycle. For instance, in some systems, polar solvents have been shown to favor the oxidative addition of less reactive halides. While the inherent reactivity difference between iodine and chlorine is large, highly coordinating solvents could potentially affect the catalyst's reactivity. For selective coupling at the iodine position, starting with a less polar solvent like THF or toluene is a good starting point.
Q3: Can I perform a Grignard reaction on this compound? What are the potential complications and solvent considerations?
A3: Yes, a Grignard reaction can be performed. However, there are two main considerations:
-
Reaction at the Ketone: The primary reaction will be the nucleophilic addition of the Grignard reagent to the carbonyl group.
-
Halogen-Magnesium Exchange: The aryl iodide is susceptible to halogen-magnesium exchange with the Grignard reagent, which would generate a new Grignard reagent from the benzophenone. The aryl chlorides are less likely to undergo this exchange.
Ethereal solvents are essential for the formation and stability of Grignard reagents. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its better solvating properties and higher boiling point. The use of 2-Methyltetrahydrofuran (2-MeTHF), a renewable alternative, has been shown to be as effective or even superior in some Grignard reactions, potentially reducing side reactions like Wurtz coupling.[1]
Troubleshooting Guides
Problem 1: Low Yield in Friedel-Crafts Acylation to Synthesize Benzophenone Derivatives
Possible Causes and Solutions:
-
Inappropriate Solvent: The choice of solvent in Friedel-Crafts acylation is critical as it can complex with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
-
Catalyst Inactivation: The Lewis acid catalyst can be inactivated by moisture or coordinating functional groups.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone complexes with it.
-
Recommendation: Use at least 1.1 equivalents of the Lewis acid. For substrates with other coordinating groups, more may be necessary.
-
Data Presentation: Solvent Effects on Friedel-Crafts Benzoylation
| Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Dichloromethane | AlCl₃ | 12 | 85 | [2] |
| 1,2-Dichloroethane | AlCl₃ | 12 | 90 | [2] |
| Nitrobenzene | AlCl₃ | 12 | 92 | [2] |
| [Bmim]Cl-FeCl₃ | - | 0.5 | 97 | [3] |
Problem 2: Poor Performance in Ullmann Condensation (C-O or C-N bond formation)
Possible Causes and Solutions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the solubility of the copper catalyst and the reactants, affecting the reaction rate and yield.
-
Ligand Effects: The presence of a suitable ligand can stabilize the copper catalyst and facilitate the reaction.
-
Base Solubility: The choice and solubility of the base are crucial.
-
Recommendation: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the chosen base has some solubility or is finely powdered for better reactivity. The limited solubility of inorganic bases in organic solvents can help minimize side reactions.[5]
-
Data Presentation: Solvent Effects on Ullmann C-C Coupling Yield
| Solvent | Yield (%) | Reference |
| Toluene | 79 | [4] |
| Benzene | 68 | [4] |
| DMF | 99 | [4] |
| THF | 98 | [4] |
| Water | 97 | [4] |
Problem 3: Low Yield or No Reaction in Sonogashira Coupling at the 3'-Iodo Position
Possible Causes and Solutions:
-
Solvent and Base System: The Sonogashira reaction is highly sensitive to the solvent and base used. The base neutralizes the HI byproduct, and the solvent must solubilize the reactants and the catalyst complex.
-
Recommendation: A common system is an amine solvent like triethylamine or diethylamine, which also acts as the base. Alternatively, polar aprotic solvents like DMF or DMSO with an inorganic base can be effective.[8] For copper-free conditions, solvents like 2-MeTHF with a base such as Cs₂CO₃ have been successfully used.[9]
-
-
Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst.
-
Recommendation: Ensure that a source of Cu(I), such as CuI, is added. However, be aware that copper can promote alkyne homocoupling (Glaser coupling). Copper-free protocols exist and may be preferable to avoid this side reaction.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air.
-
Recommendation: Degas the solvent and run the reaction under an inert atmosphere.
-
Data Presentation: Solvent Effects on a Model Sonogashira Coupling
| Solvent | Yield (%) | Reference |
| DMF | 95 | [10] |
| Dioxane | 70 | [10] |
| Toluene | 50 | [10] |
| Acetonitrile | 40 | [10] |
| DMSO | 98 | [10] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., Toluene, THF, or a mixture such as Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Logic diagram for selecting a solvent based on reaction type.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions [mdpi.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. books.lucp.net [books.lucp.net]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Dichloro-3'-iodobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dichloro-3'-iodobenzophenone. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this specific Friedel-Crafts acylation reaction.
Troubleshooting Guides
This section is designed to help users identify and resolve issues that may arise during the synthesis of this compound.
Q1: I am experiencing very low or no yield of the desired product. What are the potential causes and how can I improve it?
A1: Low or no yield in the Friedel-Crafts acylation of iodobenzene with 3,5-dichlorobenzoyl chloride is a common issue, primarily due to the deactivating nature of the halogen substituents on both aromatic rings. Here are the key factors to investigate:
-
Inadequate Catalyst Activity: Aluminum chloride (AlCl₃) is highly hygroscopic. Ensure that the AlCl₃ used is fresh and has been handled under strictly anhydrous conditions. Contamination with moisture will deactivate the catalyst.
-
Insufficient Reaction Temperature: The acylation of deactivated rings often requires higher temperatures to proceed at a reasonable rate. If you are running the reaction at or below room temperature, a gradual increase in temperature may be necessary. However, be aware that excessively high temperatures can lead to increased byproduct formation.[1]
-
Poor Quality of Starting Materials: Verify the purity of your iodobenzene and 3,5-dichlorobenzoyl chloride. Impurities can interfere with the reaction.
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. Ensure the solvent is anhydrous.
Q2: My final product is impure, showing multiple spots on TLC analysis. What are the likely byproducts and how can I minimize their formation?
A2: The formation of byproducts is a known challenge in the Friedel-Crafts acylation of haloarenes.[2] Potential impurities include:
-
Isomers of the desired product: While the primary product is the 3'-iodo isomer, trace amounts of ortho- and meta-isomers may form.
-
Di-iodinated species: Further reaction of the product or starting material can lead to the formation of di-iodinated benzophenones.[2]
-
Dehalogenated products: In some cases, the iodine or chlorine atoms can be replaced, leading to unintended benzophenone derivatives.
-
Unreacted starting materials: Incomplete reaction will leave residual iodobenzene and 3,5-dichlorobenzoyl chloride.
To minimize byproduct formation:
-
Control the reaction temperature: A systematic temperature optimization study is recommended. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or GC.
-
Stoichiometry of reactants: Use a slight excess of the limiting reagent (typically iodobenzene) to ensure complete conversion of the acylating agent.
-
Slow addition of the acylating agent: Adding the 3,5-dichlorobenzoyl chloride solution dropwise to the mixture of iodobenzene and AlCl₃ can help control the reaction exotherm and reduce side reactions.
Q3: The work-up procedure is resulting in a low recovery of the product. What are the best practices for isolating this compound?
A3: Efficient work-up is crucial for maximizing the isolated yield. Consider the following:
-
Quenching the reaction: The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex of the product.
-
Solvent extraction: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Washing the organic layer: Wash the combined organic extracts with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine to remove excess water.
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Drying and solvent removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure.
Q4: I am having difficulty purifying the crude product by recrystallization. What are suitable solvent systems?
A4: Finding a suitable recrystallization solvent can be challenging. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For halogenated benzophenones, consider the following options or mixtures:
-
Ethanol
-
Methanol
-
Isopropanol
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Hexane/Ethyl Acetate mixture
-
Toluene/Heptane mixture
If recrystallization proves ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable alternative for obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature can vary depending on the solvent and reaction time. For the acylation of deactivated arenes like iodobenzene, a temperature range of 0°C to 50°C is a good starting point for optimization. Running the reaction at lower temperatures (0-10°C) may lead to a cleaner reaction profile but might require longer reaction times. Increasing the temperature (25-50°C) can improve the reaction rate but may also increase the formation of byproducts. A systematic study is recommended to find the best balance between yield and purity for your specific setup.
Q2: What is the recommended molar ratio of reactants and catalyst?
A2: A common starting point for Friedel-Crafts acylation is a 1:1.1:1.2 molar ratio of the aromatic substrate (iodobenzene) to the acylating agent (3,5-dichlorobenzoyl chloride) to the Lewis acid catalyst (AlCl₃). A slight excess of the acylating agent and catalyst is often used to drive the reaction to completion.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them with a small amount of water, extract with a suitable solvent, and spot on a TLC plate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions for this reaction?
A4:
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Anhydrous Aluminum Chloride: AlCl₃ is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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3,5-Dichlorobenzoyl Chloride: This is a corrosive and lachrymatory compound. Handle it with care in a fume hood.
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Hydrogen Chloride Gas: The reaction generates HCl gas. The reaction setup should include a gas trap to neutralize the evolving HCl.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Use them in a well-ventilated fume hood.
Data Presentation
The following table presents illustrative data from a hypothetical temperature optimization study for the synthesis of this compound. This data is for demonstration purposes to highlight the expected trends and should be confirmed experimentally.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 0 | 12 | 45 | 95 |
| 25 (Room Temperature) | 8 | 65 | 90 |
| 50 | 4 | 75 | 80 |
| 80 | 2 | 70 | 65 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
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Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution). Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.
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Charging Reactants: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and the chosen anhydrous solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0°C in an ice bath.
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Addition of Iodobenzene: Add iodobenzene (1.1 equivalents) to the cooled suspension of aluminum chloride.
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Addition of Acylating Agent: Dissolve 3,5-dichlorobenzoyl chloride (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add the solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature at the desired level (e.g., 0°C, 25°C, or 50°C).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 3,5-Dichloro-3'-iodobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-3'-iodobenzophenone. Our aim is to help you identify and resolve common impurities and purification challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities largely depend on the synthetic route employed, which is typically a Friedel-Crafts acylation. Potential impurities include:
-
Positional Isomers: Friedel-Crafts reactions can lead to the formation of various positional isomers. For instance, if m-dichlorobenzene is used as a starting material, you might find 2,4-dichloro-3'-iodobenzophenone and 2,6-dichloro-3'-iodobenzophenone in your crude product.[1]
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Unreacted Starting Materials: Residual amounts of 1,3-dichlorobenzene, iodobenzene, 3-iodobenzoyl chloride, or 3,5-dichlorobenzoyl chloride may be present.
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Byproducts of Side Reactions: The reaction conditions might lead to the formation of byproducts such as di-iodobenzenes or other rearranged products.[2]
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Residual Catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may remain.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point. Here are a few suggestions:
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Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Consider using a solvent system, such as a mixture of a good solvent and a poor solvent (e.g., ethanol/water, hexane/ethyl acetate).[4]
-
Purity Check: Your crude product may be too impure for direct recrystallization. Consider a preliminary purification step, such as flash column chromatography, to remove the bulk of the impurities.
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Seeding: If you have a small amount of pure, crystalline product, you can add a "seed" crystal to the cooled, supersaturated solution to induce crystallization.
Q3: How can I separate the desired 3,5-dichloro isomer from other positional isomers?
A3: The separation of positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Flash column chromatography is often the most effective method. The choice of stationary and mobile phases is crucial. For separating aromatic positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer unique selectivity through π-π interactions.[5][6]
-
Recrystallization: Fractional crystallization can sometimes be used if the isomers have sufficiently different solubilities in a particular solvent. This may require careful optimization of the solvent system and cooling rate.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Cooling the solution too quickly, trapping impurities. - Insufficient washing of the crystals. | - Experiment with different recrystallization solvents or solvent mixtures.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Multiple Spots on TLC After Purification | - Incomplete separation during column chromatography. - Co-elution of impurities with the product. - Decomposition of the product on the silica gel. | - Optimize the mobile phase for column chromatography to achieve better separation (try different solvent polarities or solvent systems). - Consider using a different stationary phase (e.g., alumina, or a bonded phase like C18 for reverse-phase chromatography). - If the compound is sensitive, minimize its time on the column and consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Product Appears Colored | - Presence of colored impurities. - Decomposition of the product. | - Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and recrystallization.[7] - Ensure that the purification and storage conditions are appropriate to prevent degradation (e.g., protect from light and heat). |
Experimental Protocols
Recrystallization Protocol for this compound
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Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography Protocol for Isomer Separation
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is a good starting point. For difficult separations of isomers, consider using a Phenyl or PFP functionalized silica gel.[5][6]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation between the desired product and impurities. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with the chosen stationary phase, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity of this compound After Different Purification Methods
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol) | 85% | 95% | 70% |
| Flash Chromatography (Silica Gel, Hexane:EtOAc 9:1) | 85% | 99% | 85% |
| Recrystallization followed by Flash Chromatography | 85% | >99.5% | 60% |
Visualization
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 4. Purification [chem.rochester.edu]
- 5. welch-us.com [welch-us.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of 3,5-Dichloro-3'-iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-3'-iodobenzophenone. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzophenones like this compound?
A1: Based on studies of related benzophenones, the primary degradation pathways are expected to be photodegradation, hydrolysis, and thermal degradation.[1][2][3] Photodegradation can occur upon exposure to UV light, leading to the formation of various photoproducts.[1] Hydrolysis may occur under acidic or basic conditions, potentially cleaving the benzophenone structure. Thermal degradation can happen at elevated temperatures, leading to decomposition.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be kept in a tightly sealed container to protect it from light and moisture. For long-term storage, refrigeration is recommended. Avoid exposure to high temperatures and direct sunlight.
Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely due to degradation products. The presence of these impurities can be influenced by sample handling, storage conditions, and the experimental setup. Common causes include:
-
Photodegradation: Exposure of your sample or solutions to ambient or UV light.
-
Hydrolysis: If your mobile phase or sample solvent has an acidic or basic pH.
-
Thermal Degradation: If your sample has been exposed to high temperatures during preparation or analysis.
-
Reaction with Solvents: Although less common, the compound may react with certain solvents over time.
To identify the source, it is advisable to perform forced degradation studies.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
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A significant decrease in the peak area of this compound in a time-course experiment.
-
The appearance of multiple new peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Photodegradation | Prepare and handle solutions in a dark room or using amber-colored glassware. Protect the autosampler from light if possible. Run a control experiment where one sample is exposed to light and another is kept in the dark to confirm light sensitivity. |
| pH Instability | Check the pH of your sample and mobile phase. If possible, work with a buffered solution at a neutral pH. If the application requires acidic or basic conditions, prepare fresh solutions immediately before use and minimize storage time. |
| Reactive Solvent | Ensure the solvent used is high-purity and compatible with the compound. If in doubt, test the stability of the compound in a different solvent of similar polarity. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation between replicate experiments.
-
Non-reproducible chromatograms.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Light Exposure | Standardize the light exposure conditions for all photodegradation studies. Use a photostability chamber with a calibrated light source. |
| Temperature Fluctuations | Use a calibrated oven or water bath for thermal degradation studies to ensure a constant and uniform temperature. Monitor the temperature throughout the experiment. |
| Variable pH | Prepare buffers fresh for each experiment and verify the pH before use. Ensure thorough mixing of all solutions. |
| Sample Preparation Inconsistency | Follow a strict and detailed sample preparation protocol. Ensure accurate weighing and dilution of the compound. |
Data Presentation: Forced Degradation of Substituted Benzophenones (Analog Data)
The following table summarizes typical degradation behavior of substituted benzophenones under forced degradation conditions, which can be used as a starting point for designing studies with this compound.
| Condition | Stress Agent | Typical Observations for Benzophenones |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Moderate to significant degradation.[4][5][6] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Significant degradation, often faster than acid hydrolysis.[4][5][6] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Moderate degradation, formation of hydroxylated byproducts.[1][6] |
| Thermal Degradation | 80 °C for 48h (solid state) | Minor to moderate degradation, depending on the substitution pattern. |
| Photodegradation | UV light (e.g., 254 nm or 365 nm) for 24h | Significant degradation, formation of multiple photoproducts.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a calibrated oven at 80°C for 48 hours. After exposure, dissolve a known amount in the solvent to prepare a sample for analysis.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a UV lamp (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape). A typical starting gradient could be 50% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: Use a UV detector and monitor at the λmax of this compound. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject a mixture of the stressed samples (a cocktail of samples from the forced degradation study).
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
3. Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations [ri.conicet.gov.ar]
- 6. japsonline.com [japsonline.com]
Technical Support Center: 3,5-Dichloro-3'-iodobenzophenone
Welcome to the Technical Support Center for 3,5-Dichloro-3'-iodobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and troubleshooting of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity and stability of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and contamination.[1][2] For long-term storage, refrigeration is advised.
Q2: Is this compound sensitive to light?
A2: Yes, halogenated benzophenones can be sensitive to light.[2][3] To prevent photodegradation, the compound should be stored in a light-resistant container, such as an amber vial, and kept away from direct sunlight and strong artificial light sources.[2][4]
Q3: What are the main safety precautions to take when handling this compound?
A3: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]
Q4: What are the known biological activities of halogenated benzophenones?
A4: Halogenated organic compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-proliferative effects. Some benzophenone derivatives have been investigated for their potential as anticancer agents. The specific biological activities of this compound are not extensively documented in publicly available literature and would likely be the subject of ongoing research.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Recommended Solution |
| Compound has discolored or changed in appearance. | Exposure to light, moisture, or incompatible substances. | Discard the discolored compound as it may have degraded. Ensure proper storage in a tightly sealed, light-resistant container in a cool, dry place. Review your experimental setup for any potential incompatibilities. |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. Contamination of the sample. Inaccurate measurement of the compound. | Use a fresh, properly stored aliquot of the compound. Verify the calibration of your weighing balance. Ensure all glassware and equipment are clean and dry before use. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | Consult the product's technical data sheet for recommended solvents. If not available, test solubility in small amounts of common laboratory solvents (e.g., DMSO, DMF, ethanol). Sonication or gentle heating may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Evidence of photodegradation in light-sensitive assays. | Inadequate protection from light during the experiment. | Conduct all experimental steps involving the compound under low-light conditions or by using amber-colored labware.[4][5][6] Wrap containers and reaction vessels in aluminum foil to block light.[5] |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following provides a general workflow for handling a light-sensitive solid compound in a typical biochemical assay.
General Workflow for a Biochemical Assay with a Light-Sensitive Compound
Caption: General workflow for handling a light-sensitive compound.
Photostability Testing Protocol
To assess the photostability of this compound, a forced degradation study can be performed as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9]
-
Sample Preparation: Prepare two sets of samples of the compound. One set will be the test samples, and the other will be the control samples.
-
Light Exposure: Expose the test samples to a light source with a specified illumination (e.g., NLT 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., NLT 200 watt hours/square meter). The control samples should be wrapped in aluminum foil to protect them from light.
-
Temperature Control: Maintain a constant temperature for both sets of samples to ensure that any observed degradation is due to light exposure and not heat.
-
Analysis: After the exposure period, analyze both the test and control samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the compound and detect any degradation products.
-
Evaluation: Compare the results from the test and control samples. Significant degradation in the light-exposed samples indicates photosensitivity.
Signaling Pathway and Logical Relationships
The specific signaling pathways affected by this compound are a subject for dedicated research. However, based on the known activities of similar compounds, a hypothetical logical relationship for investigating its potential as an anti-cancer agent can be proposed.
Caption: A logical workflow for investigating a novel compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Synthesis of 3,5-Dichloro-3'-iodobenzophenone
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 3,5-Dichloro-3'-iodobenzophenone.
Troubleshooting Guide
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the Friedel-Crafts acylation reaction for synthesizing this compound can stem from several factors:
-
Deactivated Reactants: The starting materials, 1,3-dichlorobenzene and 3-iodobenzoyl chloride, are electronically deactivated due to the presence of halogen atoms. This deactivation can hinder the electrophilic aromatic substitution reaction.[1][2][3] To overcome this, ensure a sufficiently reactive catalyst and potentially higher reaction temperatures are used.
-
Insufficient Catalyst: An inadequate amount of the Lewis acid catalyst (e.g., AlCl₃) will result in incomplete formation of the acylium ion, the key electrophile in this reaction.[2][4] Ensure the catalyst is fresh and used in stoichiometric amounts.
-
Moisture Contamination: Friedel-Crafts acylation is highly sensitive to moisture. Water can react with the Lewis acid catalyst, quenching it, and can also hydrolyze the acyl chloride starting material. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Suboptimal Reaction Temperature: While higher temperatures can sometimes improve yields with deactivated substrates, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature should be determined empirically.
Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely impurities and how can they be removed?
Answer:
Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: 1,3-dichlorobenzene and 3-iodobenzoyl chloride may remain if the reaction does not go to completion.
-
Isomeric Products: While the directing effects of the chloro- and iodo- groups favor the desired product, small amounts of other isomers may form.
-
Side-Reaction Products: At higher temperatures, side reactions such as dehalogenation or rearrangement can occur.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from starting materials and isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.[5]
-
Recrystallization: If a suitable solvent is found, recrystallization can be an efficient way to purify the solid product.[5][6]
-
Washing: The crude product should be washed with a dilute aqueous acid solution to remove any remaining catalyst, followed by a wash with a dilute base (like sodium bicarbonate solution) to remove any unreacted acyl chloride and acidic byproducts.
Question: The reaction is not proceeding at all, and I only recover my starting materials. What could be the issue?
Answer:
A complete lack of reaction is likely due to one of the following critical errors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is crucial. If it is old, has been exposed to moisture, or is of poor quality, it will not be effective.[1][4]
-
Strongly Deactivated Substrate: While 1,3-dichlorobenzene is deactivated, the reaction should still proceed under appropriate conditions. However, if additional deactivating groups are present as impurities in the starting material, the reaction may be completely inhibited.[1][2][7]
-
Incorrect Reagents: Double-check that you are using 3-iodobenzoyl chloride and not 3-iodobenzoic acid. The carboxylic acid is not reactive enough for this type of Friedel-Crafts reaction.[8]
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of this compound?
The synthesis is typically achieved through a Friedel-Crafts acylation. The mechanism involves the following steps:
-
The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the 3-iodobenzoyl chloride, making it a better leaving group.
-
This facilitates the formation of a resonance-stabilized acylium ion.
-
The electron-rich aromatic ring of 1,3-dichlorobenzene acts as a nucleophile and attacks the electrophilic acylium ion, forming a sigma complex.
-
A proton is then abstracted from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.[2][4]
Are there any major side reactions to be aware of?
The primary concern with Friedel-Crafts acylation is the potential for the reaction to be sluggish due to the deactivated nature of the halogenated starting materials.[1][3] Unlike Friedel-Crafts alkylation, polyacylation is generally not an issue because the product (a ketone) is more deactivated than the starting material, making a second acylation unlikely.[2][7] Carbocation rearrangements are also not a concern with acylation as they are with alkylation.[3][4]
What are some suitable solvents for this reaction?
Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). It is critical that the solvent is anhydrous.
Experimental Protocol: Friedel-Crafts Acylation for this compound
This is a representative protocol based on general Friedel-Crafts acylation procedures and has not been optimized for this specific compound.
-
Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃).
-
Solvent and Reactant Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by the slow, dropwise addition of 3-iodobenzoyl chloride.
-
Aromatic Substrate Addition: To this mixture, add 1,3-dichlorobenzene dropwise via the dropping funnel.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, the mixture is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by cold water and hydrochloric acid.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5]
Quantitative Data Summary
The following table provides typical, non-optimized parameters for a generic Friedel-Crafts acylation leading to a substituted benzophenone. Actual values for the synthesis of this compound may vary.
| Parameter | Typical Value | Notes |
| Reactant Ratio | 1:1 to 1:1.2 (Acyl Chloride:Arene) | An excess of the arene can sometimes improve yields. |
| Catalyst Stoichiometry | 1.1 to 1.3 equivalents | Must be anhydrous and of high purity. |
| Reaction Temperature | 0 °C to 50 °C | Dependent on the reactivity of the substrates. |
| Reaction Time | 2 to 24 hours | Monitor by TLC. |
| Typical Yield | 40% to 70% | Highly dependent on substrate and conditions. |
Synthesis and Troubleshooting Workflow
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [www1.udel.edu]
- 6. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,5-Dichloro-3'-iodobenzophenone
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 3,5-Dichloro-3'-iodobenzophenone. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate the scaling up of this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am experiencing a low yield in my Friedel-Crafts acylation reaction. What are the potential causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Moisture: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
-
Catalyst Quality: The quality of the aluminum chloride is crucial. Use a fresh, unopened container or a freshly sublimed batch for best results. Clumped or discolored AlCl₃ may indicate deactivation.
-
Reaction Temperature: Temperature control is critical.[1] If the temperature is too low, the reaction may not initiate or proceed slowly. Conversely, excessively high temperatures can lead to the formation of tarry byproducts and reduce the yield.[1] The optimal temperature should be determined empirically but typically ranges from 0°C to room temperature for the initial addition, followed by gentle heating.
-
Stoichiometry of Catalyst: An insufficient amount of catalyst will result in an incomplete reaction. For acylations, at least one equivalent of AlCl₃ is required per equivalent of the acylating agent, as the catalyst complexes with the product ketone. A slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
Purity of Reactants: Impurities in the 1,3-dichlorobenzene or 3-iodobenzoyl chloride can interfere with the reaction. Ensure the purity of your starting materials, distilling or recrystallizing them if necessary. Using a technical grade of benzene can lower the yield by 5 to 10 percent.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions and how can I minimize them?
A2: The formation of multiple products is often due to the lack of regioselectivity and other side reactions:
-
Isomer Formation: Friedel-Crafts acylation on substituted benzenes can lead to the formation of different positional isomers. In the case of 1,3-dichlorobenzene, acylation can potentially occur at the 2-, 4-, or 6-positions. While the 4-position is sterically and electronically favored, other isomers can form. Running the reaction at a lower temperature may improve selectivity.
-
Dehalogenation/Rearrangement: Under harsh Friedel-Crafts conditions, rearrangement and dehalogenation of the products can occur.[2]
-
Polyacylation: While less common in acylation compared to alkylation, polyacylation can occur if the product ketone is more reactive than the starting material. This is generally not an issue as the ketone product is deactivated.
To minimize side products, careful control of reaction conditions, particularly temperature and the order of reagent addition, is essential.
Q3: The work-up procedure for my reaction is problematic, leading to product loss. What is the recommended work-up protocol?
A3: A proper work-up is crucial for isolating the product and avoiding emulsions or decomposition.
-
Quenching: The reaction mixture should be quenched by slowly and carefully adding it to ice-cold dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex and protonates any remaining catalyst. Add the reaction mixture to the acid, not the other way around, to better control the exothermic reaction.
-
Extraction: After quenching, the product needs to be extracted into an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Washing: The organic layer should be washed sequentially with dilute HCl, water, a dilute sodium bicarbonate solution (to remove any acidic impurities), and finally with brine to aid in drying. Vent the separatory funnel frequently after the bicarbonate wash to release any generated CO₂.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.[3]
Q4: What are the best methods for purifying the crude this compound?
A4: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid and the main impurities have different solubilities, recrystallization is an effective method. A solvent screen should be performed to identify a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Column Chromatography: For complex mixtures or to remove closely related isomers, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation might be an option, although this can be challenging for high molecular weight compounds.[1]
Q5: What are the key safety considerations when scaling up this synthesis?
A5: Scaling up presents several safety challenges:
-
Exothermic Reaction: The Friedel-Crafts acylation is exothermic. On a larger scale, heat dissipation becomes a major concern. Ensure the reactor has adequate cooling capacity and add reagents slowly to control the temperature.[4]
-
HCl Gas Evolution: The reaction generates significant amounts of hydrogen chloride (HCl) gas. A gas trap or scrubber system is necessary to neutralize the acidic fumes.[1]
-
Handling of Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment and wear appropriate personal protective equipment (PPE).
-
Solvent Handling: The use of large volumes of organic solvents increases fire and exposure risks. Ensure proper ventilation and use of spark-proof equipment.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-iodobenzoyl chloride.
Materials:
-
1,3-Dichlorobenzene
-
3-Iodobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 2M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser connected to a gas trap. The entire apparatus should be under an inert atmosphere (nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Cool the flask to 0°C using an ice bath.
-
Addition of Reactants: In a separate flask, prepare a solution of 3-iodobenzoyl chloride (1 equivalent) and 1,3-dichlorobenzene (1.5 equivalents) in anhydrous dichloromethane.
-
Slow Addition: Transfer the solution of reactants to the addition funnel and add it dropwise to the stirred suspension of aluminum chloride at 0°C over a period of 1-2 hours. Maintain the temperature below 10°C during the addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M HCl with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Quantitative Data Summary
The following table presents hypothetical data for the optimization of the synthesis of this compound.
| Experiment ID | Equivalents of AlCl₃ | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 25 | 12 | 65 | 88 |
| 2 | 1.1 | 25 | 12 | 78 | 92 |
| 3 | 1.2 | 25 | 12 | 82 | 93 |
| 4 | 1.1 | 0 -> 25 | 16 | 85 | 95 |
| 5 | 1.1 | 40 | 8 | 72 | 85 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Monitoring the progress of reactions with 3,5-Dichloro-3'-iodobenzophenone
Technical Support Center: 3,5-Dichloro-3'-iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a versatile building block in organic synthesis. Its three halogen atoms offer differential reactivity, making it a valuable scaffold for creating complex molecular architectures. The primary applications lie in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to introduce new carbon-carbon bonds. These reactions are fundamental in the synthesis of novel pharmaceutical intermediates and other functional organic materials.
Q2: What is the expected order of reactivity for the halogen atoms in cross-coupling reactions?
A2: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[1][2] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds. This chemoselectivity allows for stepwise functionalization, where the iodo-position can be selectively reacted while leaving the chloro-positions intact for subsequent transformations.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.
Q4: Which analytical techniques are most suitable for monitoring the progress of reactions involving this compound?
A4: The most common and effective techniques for monitoring reactions with this compound are:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction kinetics, providing accurate measurements of the concentration of reactants, products, and byproducts.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile products and byproducts, especially after derivatization if necessary.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction progress by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Troubleshooting Guides
Issue 1: Incomplete or Stalled Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining even after extended reaction time.
-
HPLC analysis confirms low conversion of the starting material.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, make sure it has not been oxidized. For Pd(II) pre-catalysts, ensure the in-situ reduction is occurring. Consider using a freshly opened bottle of catalyst or a different batch. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For Suzuki and Sonogashira reactions, consider using bulky, electron-rich ligands like XPhos or SPhos.[6] |
| Ineffective Base | The base may not be strong enough or soluble enough in the reaction medium. For Suzuki reactions, consider switching from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. For Sonogashira reactions, ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and of high purity. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Be mindful of potential side reactions at higher temperatures. |
| Poor Solvent Quality | Use anhydrous, degassed solvents, as water and oxygen can deactivate the catalyst.[7] |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
HPLC or GC-MS analysis shows several unexpected peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Homocoupling of the Coupling Partner | This is common in Sonogashira (Glaser coupling) and Suzuki reactions. For Sonogashira, ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) and consider using a copper(I) co-catalyst. For Suzuki, ensure proper degassing of solvents and reagents. |
| Reaction at Chloro Positions | While less likely, some reaction at the C-Cl positions can occur, especially at high temperatures or with very active catalysts. Reduce the reaction temperature and/or screen for a more selective catalyst/ligand system. |
| Dehalogenation | Reductive dehalogenation can occur, leading to the formation of byproducts with fewer halogen atoms. This can be caused by impurities in the reagents or side reactions with the solvent or base. Ensure high-purity reagents and consider a milder base. |
| Protodeboronation (Suzuki) | The boronic acid coupling partner can be protonated and rendered inactive. Ensure anhydrous conditions and use a suitable base. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product is difficult to separate from the starting material or byproducts by column chromatography.
-
The isolated product is impure, as indicated by analytical data.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity of Product and Starting Material | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) can improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Persistent Catalyst Residues | Palladium residues can often be removed by washing the organic extract with an aqueous solution of a suitable ligand (e.g., thiourea) or by passing the crude product through a pad of celite or a specialized scavenger resin. |
| Co-elution with Byproducts | If byproducts have very similar polarity to the desired product, consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
In the SM lane, spot a dilute solution of this compound.
-
In the Co lane, spot the starting material solution, and then on top of the same spot, apply the reaction mixture.
-
In the RM lane, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes).[8][9][10][11] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product) indicates the reaction is progressing.
Protocol 2: General Procedure for Selective Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add Reagents: Add a terminal alkyne (1.1-1.5 equivalents) and an anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) dissolved in an anhydrous, degassed solvent (e.g., THF or DMF).[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents).[13][14]
-
Add Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data
The following table provides illustrative data for a selective Sonogashira coupling reaction with this compound. Actual results may vary depending on the specific substrates and reaction conditions.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | >95 | 88 |
| Pd(PPh₃)₄ (5) | - | Et₃N | THF | 60 | 24 | 85 | 75 |
| PdCl₂(PPh₃)₂ (3) | - | DIPA | DMF | 80 | 18 | 92 | 81 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. savemyexams.com [savemyexams.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Stability indicating Rp-Hplc Method for Simultaneous Estimation Paractamol and Etoricoxib in Tablet formulation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Chromatography [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. biotage.com [biotage.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Characterization of 3,5-Dichloro-3'-iodobenzophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and biological properties of 3,5-Dichloro-3'-iodobenzophenone and its structural analogs. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science by offering a comprehensive overview of the synthesis, characterization, and potential activities of these halogenated benzophenone derivatives.
Introduction
Halogenated benzophenones are a class of compounds with diverse applications, ranging from photoinitiators in polymer chemistry to intermediates in the synthesis of pharmaceuticals. The specific placement and nature of halogen substituents on the benzophenone scaffold can significantly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. This guide focuses on this compound, a tri-halogenated derivative, and compares it with two closely related, less substituted analogs: 3,5-Dichlorobenzophenone and 3-Iodobenzophenone. This comparative approach aims to elucidate the contribution of the additional iodine substituent to the overall characteristics of the molecule.
Synthesis and Mechanism
The primary synthetic route for this compound and its analogs is the Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
For the synthesis of this compound, the reaction proceeds by the acylation of 1,3-dichlorobenzene with 3-iodobenzoyl chloride. The key mechanistic steps involve the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid, followed by the attack of the electron-rich aromatic ring on this electrophile. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final benzophenone product.
Comparative Characterization Data
The following tables summarize the key physicochemical and predicted biological activity data for this compound and its selected analogs. The data for the target compound is predicted based on established principles and available data for structurally related molecules.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted LogP |
| This compound | C₁₃H₇Cl₂IO | 377.00 | 451.8 ± 45.0 | 5.8 |
| 3,5-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 358.5 ± 27.0 | 4.7 |
| 3-Iodobenzophenone | C₁₃H₉IO | 308.12 | 389.9 ± 25.0 | 4.3 |
Table 2: Predicted Spectroscopic Data
| Compound | Predicted ¹H NMR Chemical Shifts (ppm, CDCl₃) | Predicted ¹³C NMR Chemical Shifts (ppm, CDCl₃) | Predicted Key IR Absorptions (cm⁻¹) | Predicted Mass Spectrum (m/z) |
| This compound | 7.2-8.0 (aromatic protons) | 125-140 (aromatic carbons), ~195 (carbonyl carbon) | ~1660 (C=O stretch), ~800-900 (C-Cl stretch), ~700-800 (C-I stretch) | 376/378/380 (M⁺), fragments corresponding to loss of I, Cl, and CO |
| 3,5-Dichlorobenzophenone | 7.3-7.8 (aromatic protons) | 127-138 (aromatic carbons), ~196 (carbonyl carbon) | ~1665 (C=O stretch), ~800-900 (C-Cl stretch) | 250/252/254 (M⁺), 173/175 ([M-Ph]⁺), 139 ([M-PhCO]⁺) |
| 3-Iodobenzophenone | 7.2-8.1 (aromatic protons) | 94 (C-I), 128-145 (aromatic carbons), ~196 (carbonyl carbon) | ~1660 (C=O stretch), ~700-800 (C-I stretch) | 308 (M⁺), 181 ([M-I]⁺), 105 ([PhCO]⁺), 77 ([Ph]⁺) |
Table 3: Predicted Biological Activity Profile
| Compound | Predicted Cytotoxicity (IC₅₀) | Predicted Antibacterial Activity (MIC) | Predicted Antifungal Activity (MIC) |
| This compound | Moderate to High | Potential Activity | Potential Activity |
| 3,5-Dichlorobenzophenone | Moderate | Limited to Moderate | Limited to Moderate |
| 3-Iodobenzophenone | Low to Moderate | Limited | Limited |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Iodobenzoyl chloride
-
1,3-Dichlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 3-iodobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add 1,3-dichlorobenzene (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer on a potassium bromide (KBr) pellet or as a thin film.
-
Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Biological Activity Assays:
-
Cytotoxicity: The half-maximal inhibitory concentration (IC₅₀) is determined against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined against a panel of pathogenic bacteria and fungi using the broth microdilution method.
-
Discussion
The introduction of an iodine atom at the 3'-position of the 3,5-dichlorobenzophenone scaffold is predicted to have a notable impact on its properties. The increased molecular weight and polarizability due to the iodine atom are expected to enhance intermolecular interactions, potentially leading to a higher boiling point. The LogP value is also predicted to increase, suggesting greater lipophilicity.
From a spectroscopic standpoint, the iodine atom will influence the chemical shifts of the adjacent aromatic protons in the ¹H NMR spectrum. In the mass spectrum, the characteristic isotopic pattern of chlorine and the presence of the heavy iodine atom will be key identifying features.
The most significant impact of the iodo-substitution is anticipated in the biological activity profile. Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. This, combined with the increased lipophilicity, may lead to enhanced cytotoxicity and antimicrobial activity compared to the dichloro- and iodo-analogs. Further experimental validation is required to confirm these predictions.
Conclusion
This comparative guide provides a foundational understanding of the synthesis and characterization of this compound and its derivatives. The presented data, including predicted values for the target compound, offer a valuable resource for researchers in the field. The proposed synthetic and analytical protocols provide a clear roadmap for the experimental investigation of these compounds. Further studies are warranted to fully elucidate the biological potential of this compound and to explore its utility as a scaffold in the design of novel therapeutic agents and functional materials.
A Comparative Analysis of 3,5-Dichloro-3'-iodobenzophenone and Other Benzophenone Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties and Biological Activities with Supporting Experimental Data
Benzophenones, a class of aromatic ketones, represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative study of 3,5-Dichloro-3'-iodobenzophenone with other selected benzophenone derivatives. The aim is to offer an objective analysis of their physicochemical properties and biological performance, supported by available experimental data, to aid in drug discovery and development efforts.
Physicochemical Properties: A Comparative Overview
The substitution pattern of halogen atoms on the benzophenone core significantly influences its physicochemical properties, which in turn can affect its pharmacokinetic and pharmacodynamic profile. Below is a comparison of the predicted and available experimental data for this compound and other relevant benzophenones.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| This compound | C₁₃H₇Cl₂IO | 377.00 | Not available | 451.8 ± 45.0 (Predicted) | Not available |
| 3,3'-Dichlorobenzophenone[1] | C₁₃H₈Cl₂O | 251.11 | 123-125 | 381.7 (Predicted)[2] | 4.8 |
| 3,4-Dichlorobenzophenone[3] | C₁₃H₈Cl₂O | 251.11 | 102-104 | Not available | 4.7 |
| 3'-Iodobenzophenone | C₁₃H₉IO | 320.11 | 56-58 | Not available | Not available |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | 305.4 | 3.2 |
Biological Activity: A Focus on Cytotoxicity and Enzyme Inhibition
Halogenated benzophenones have garnered interest for their potential as anticancer and anti-inflammatory agents. The nature and position of the halogen substituents play a crucial role in their biological activity.
Comparative Cytotoxicity
To evaluate and compare the cytotoxic potential of this compound, a standard MTT assay can be employed.
Enzyme Inhibition: Targeting Cyclooxygenase-2 (COX-2)
Certain benzophenone derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs[5]. The inhibitory activity is often dependent on the substitution pattern of the benzophenone scaffold. Molecular docking studies have suggested that benzophenone analogs can bind to the active site of COX-2[6].
The inhibitory potential of this compound against COX-2 can be assessed using a commercially available inhibitor screening assay kit.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves a Friedel-Crafts acylation reaction.
Diagram of Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Protocol:
-
To a solution of iodobenzene in an inert solvent (e.g., carbon disulfide), add anhydrous aluminum chloride (AlCl₃) as the catalyst.
-
Slowly add 3,5-dichlorobenzoyl chloride to the mixture at room temperature with constant stirring.
-
After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Cytotoxicity Evaluation: MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures[7][8][9].
Diagram of MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzophenone compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Enzyme Inhibition Assay: COX-2 Inhibition Protocol
This protocol is a general guideline based on commercially available COX-2 inhibitor screening kits[10][11].
Diagram of COX-2 Inhibition Assay Workflow
Caption: Workflow for the COX-2 enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare the assay buffer, human recombinant COX-2 enzyme, and arachidonic acid substrate according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the benzophenone compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to the wells of a 96-well plate, followed by the addition of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a specified time at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Measure the fluorescence or absorbance of the product at the appropriate wavelength using a microplate reader in a kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value from a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzophenone derivatives is highly dependent on the nature and position of substituents on the phenyl rings[12][13][14][15]. For halogenated benzophenones, the following trends have been observed:
-
Type of Halogen: The type of halogen (F, Cl, Br, I) can influence the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can impact biological activity.
-
Position of Halogen: The position of the halogen substituent (ortho, meta, para) can affect the molecule's conformation and its ability to fit into the active site of a target enzyme or receptor.
-
Number of Halogens: The degree of halogenation can also modulate activity, with di- and tri-substituted analogs sometimes showing enhanced potency compared to mono-substituted or unsubstituted compounds.
Further experimental studies on this compound are required to fully elucidate its biological potential and establish a clear structure-activity relationship within the halogenated benzophenone class. The protocols provided herein offer a framework for conducting such comparative investigations.
References
- 1. 3,3'-Dichlorobenzophenone | C13H8Cl2O | CID 348303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Dichlorobenzophenone | CAS#:7094-34-0 | Chemsrc [chemsrc.com]
- 3. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. An Investigation into the Interaction between Double Hydroxide-Based Antioxidant Benzophenone Derivatives and Cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Efficacy of 3,5-Dichloro-3'-iodobenzophenone as a Synthetic Intermediate: A Comparative Analysis
Introduction
3,5-Dichloro-3'-iodobenzophenone is a halogenated aromatic ketone that holds potential as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring two distinct aromatic rings with different halogen substitutions, offers multiple reactive sites for further functionalization. The dichlorinated phenyl ring can undergo nucleophilic aromatic substitution, while the iodinated phenyl ring is particularly amenable to transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the utility of this compound as a synthetic intermediate, with a focus on its preparation and potential applications in the synthesis of complex organic molecules.
While specific, direct experimental data on the use of this compound as an intermediate in a multi-step synthesis is not extensively documented in publicly available literature, its reactivity can be inferred from established chemical principles and related reactions. This guide will, therefore, draw comparisons based on the known reactivity of its constituent functional groups and similar halogenated benzophenones.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with 3,5-dichlorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a solution of iodobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), aluminum chloride is added portion-wise at a reduced temperature (typically 0 °C).
-
Addition of Acyl Chloride: A solution of 3,5-dichlorobenzoyl chloride in the same solvent is then added dropwise to the cooled reaction mixture.
-
Reaction Progression: The reaction is allowed to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of ice-cold water, followed by extraction with an organic solvent. The organic layer is then washed with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield this compound.
Efficacy as a Synthetic Intermediate: A Comparative Perspective
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogenated rings. This allows for selective, stepwise modifications, making it a valuable building block for complex molecules.
Table 1: Comparison of Reactive Sites in this compound
| Feature | 3,5-Dichlorophenyl Moiety | 3'-Iodophenyl Moiety |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAAr) | Transition Metal-Catalyzed Cross-Coupling |
| Common Coupling Partners | Amines, Alcohols, Thiols | Boronic acids (Suzuki), Alkynes (Sonogashira), Organostannanes (Stille) |
| Relative Reactivity | Generally less reactive than the C-I bond in cross-coupling. | Highly reactive in common cross-coupling reactions. |
| Advantages | Allows for the introduction of heteroatomic substituents. | Enables the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. |
| Potential Challenges | Requires strong nucleophiles and/or harsh reaction conditions. | Catalyst poisoning and side reactions can occur. |
Comparison with Alternative Intermediates
The choice of a synthetic intermediate is often dictated by the desired final product and the overall synthetic strategy. Below is a comparison of this compound with other potential starting materials for the synthesis of similarly substituted diaryl ketones.
Table 2: Comparison with Alternative Synthetic Intermediates
| Intermediate | Advantages | Disadvantages |
| 3,5-Dichlorobenzoyl chloride and Iodobenzene | Readily available starting materials. Direct synthesis via Friedel-Crafts acylation. | Friedel-Crafts reaction may have regioselectivity issues and can generate significant waste. |
| 3,5-Dichlorophenylboronic acid and 3-Iodobenzoyl chloride | Allows for synthesis via Suzuki coupling, which is generally high-yielding and has a broad functional group tolerance. | Requires the synthesis of the boronic acid, which adds a step to the overall sequence. |
| 3-Iodophenylboronic acid and 3,5-Dichlorobenzoyl chloride | Similar to the above, offering the flexibility of Suzuki coupling. | Also requires an additional synthetic step for the boronic acid. |
| 3,5-Dichloro-3'-bromobenzophenone | The C-Br bond can also be used in cross-coupling reactions. | The C-I bond is generally more reactive than the C-Br bond, allowing for more facile cross-coupling under milder conditions. |
Potential Applications in Drug Discovery
Diaryl ketone scaffolds are present in a variety of biologically active molecules, including kinase inhibitors. The 3,5-dichloro substitution pattern is a common feature in many kinase inhibitors, where the chlorine atoms can occupy hydrophobic pockets in the enzyme's active site. The 3'-iodo position provides a handle for introducing further diversity through cross-coupling reactions, which is a key strategy in lead optimization.
This compound is a promising synthetic intermediate due to its differentiated halogenated aromatic rings. The presence of both chloro and iodo substituents allows for a range of selective chemical transformations, making it a valuable building block in the synthesis of complex molecules, particularly in the context of drug discovery. While detailed experimental data on its specific applications are limited in the public domain, its reactivity profile, based on well-established chemical principles, suggests high efficacy for the construction of diverse molecular architectures. The choice of this intermediate over alternatives will depend on the specific synthetic goals, with its primary advantage being the ability to perform selective cross-coupling reactions at the iodinated position.
Comparative Analysis of Reaction Conditions for the Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine
However, to provide a valuable guide for researchers in drug development and organic synthesis, this report presents a comparative analysis of a closely related Suzuki-Miyaura coupling reaction involving a dichlorinated heterocyclic compound, 2,3,5-trichloropyridine. The data is adapted from a study by Hu et al. on the synthesis of 3,5-dichloro-2-arylpyridines, which offers insights into the effects of different reaction parameters in a ligand-free palladium-catalyzed system. This can serve as a relevant model for predicting catalytic behavior with structurally similar halogenated aromatic compounds.
The following data summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with phenylboronic acid, catalyzed by palladium acetate in the absence of a phosphine ligand.
Data Presentation
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 60 | 12 | 55 |
| 2 | Toluene/H₂O | 60 | 12 | 61 |
| 3 | Propanol/H₂O | 60 | 12 | 79 |
| 4 | DMF/H₂O | 60 | 12 | 83 |
Table 2: Effect of Reaction Time on the Suzuki-Miyaura Coupling in DMF/H₂O
| Entry | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 6 | 60 | 55 |
| 2 | 8 | 60 | 61 |
| 3 | 10 | 60 | 79 |
| 4 | 12 | 60 | 85 |
| 5 | 14 | 60 | 89 |
| 6 | 16 | 60 | 87 |
Experimental Protocols
The following is a general experimental protocol adapted from the study on the synthesis of 3,5-dichloro-2-arylpyridines. This procedure can be considered a starting point for the development of cross-coupling reactions with 3,5-Dichloro-3'-iodobenzophenone.
General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Coupling:
A mixture of 2,3,5-trichloropyridine (1.0 mmol), arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol) was prepared in a suitable solvent mixture (e.g., DMF/H₂O, 3:3.5 mL). To this mixture, palladium acetate (0.5 mol%) was added. The reaction vessel was then sealed and heated to the specified temperature with vigorous stirring for the designated reaction time.
Upon completion, the reaction mixture was cooled to room temperature and diluted with water. The aqueous phase was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel to afford the desired 3,5-dichloro-2-arylpyridine.
Experimental Workflow
The logical flow of a typical cross-coupling experiment, from setup to product analysis, is illustrated in the following diagram.
Caption: Workflow for a palladium-catalyzed cross-coupling reaction.
In vitro and in vivo studies of compounds derived from 3,5-Dichloro-3'-iodobenzophenone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various halogenated benzophenone derivatives. The information is compiled from preclinical in vitro and in vivo studies, with a focus on anticancer, antiviral, and enzyme-inhibiting properties. Experimental data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Visualizations of experimental workflows are included to further clarify the research processes.
Introduction to Halogenated Benzophenones
Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of biological activities. The introduction of halogen atoms, such as chlorine, bromine, and iodine, onto the phenyl rings can significantly modulate the physicochemical properties and pharmacological activities of these compounds. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets, making these derivatives a subject of considerable interest in medicinal chemistry. This guide focuses on a selection of halogenated benzophenone analogs and compares their performance in various biological assays.
Comparative In Vitro Activities
The following tables summarize the in vitro biological activities of selected halogenated benzophenone derivatives from various studies. These compounds have been evaluated for their efficacy against cancer cell lines, HIV reverse transcriptase, and other biological targets.
Anticancer and Cytotoxic Activities
| Compound ID | Structure/Description | Cell Line | Assay Type | Activity (IC50/EC50) | Reference |
| Compound 8f | Benzophenone-benzimidazole analog | Ehrlich Ascites Carcinoma (EAC) | Cytotoxicity | Strongly cytotoxic | [1] |
| Compound 8n | Benzophenone-benzimidazole analog with additional methyl and methoxy groups | Ehrlich Ascites Carcinoma (EAC) | Cytotoxicity | Higher potency than 8f | [1] |
| Compound 3a | Morpholino benzophenone | P388 murine leukemia | Cytotoxicity | Potent | [2] |
| Compound 3c | Morpholino benzophenone | P388 murine leukemia, PC-6 human lung carcinoma | Cytotoxicity | Potent | [2] |
| Compound 3d | Thiomorpholino benzophenone | P388 murine leukemia, PC-6 human lung carcinoma | Cytotoxicity | Potent | [2] |
| Compound 3c (antitumor) | 4-methoxy-3-(4-methylpiperazin-1-yl)benzophenone | Not specified | Antitumor | Exhibited much stronger inhibitory activities against fourteen cancer cells than cisplatin. IC50 of approximately 0.111 μM against hepatocarcinoma SMMC-7721 cells. | [3] |
| Compound 4c | 3-amino-4-methoxybenzophenone | Not specified | Antitumor | Excellent and broad-spectrum antitumor activity | [3] |
Antiviral (Anti-HIV) Activity
| Compound ID | Description | Target | Activity (IC50) | Reference |
| GW678248 (70h) | Benzophenone NNRTI | Wild-type HIV | 0.5 nM | [4][5] |
| GW678248 (70h) | K103N mutant HIV | 1 nM | [4][5] | |
| GW678248 (70h) | Y181C mutant HIV | 0.7 nM | [4][5] |
Enzyme Inhibition
| Compound ID | Target Enzyme | Activity (IC50) | Reference |
| Benzophenone O-glycoside 4 | α-glucosidase | 168.7 ± 13.9 µM | [6] |
| Benzophenone O-glycoside 10 | α-glucosidase | 210.1 ± 23.9 µM | [6] |
| BENZOMATE (3) | Steroid sulfatase (in MCF-7 cells) | >70% inhibition at 0.1 µM | [7] |
| BENZOMATE (3) | Steroid sulfatase (in placental microsomes) | >98% inhibition at 10 µM | [7] |
Anti-Androgenic Activity
| Compound | Assay | Effect | Reference |
| Benzophenone-1 (BP-1) Chlorinated Byproduct (P1) | Yeast two-hybrid assay | EC50: 6.13 μM | [8] |
| Benzophenone-1 (BP-1) Chlorinated Byproduct (P2) | Yeast two-hybrid assay | EC50: 9.30 μM | [8] |
In Vivo Studies
Several halogenated benzophenone derivatives have shown promising activity in preclinical animal models.
Anti-inflammatory Activity
A study on novel benzophenone derivatives containing a thiazole nucleus demonstrated their in vivo anti-inflammatory properties in a croton oil-induced ear edema model in mice. The derivatives 2e, 3a, and 3c were found to concomitantly inhibit prostaglandin production and neutrophil recruitment, suggesting a dual mechanism of action that could be more effective than common NSAIDs.
Antitumor and Antiangiogenic Activity
In a study involving benzophenone-benzimidazole analogs, compounds 8f and 8n were evaluated in vivo. These compounds significantly suppressed neovessel formation in a chorioallantoic membrane (CAM) model and a tumor-induced mouse peritoneum model. This antiangiogenic effect correlated with tumor inhibition in a mouse model of Ehrlich ascites carcinoma.
Steroid Sulfatase Inhibition
BENZOMATE, a benzophenone-4,4'-O,O-bis-sulfamate, demonstrated potent in vivo inhibition of rat liver steroid sulfatase. A single dose of 1 mg/kg or 10 mg/kg resulted in 84% and 93% enzyme inhibition, respectively, after 24 hours.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for some of the key experiments mentioned in this guide.
Cytotoxicity Assay (Ehrlich Ascites Carcinoma Cells)
-
Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.
-
Method: The cytotoxic effects of the benzophenone-benzimidazole analogs were evaluated by monitoring the viability of EAC cells.
-
Procedure: EAC cells were incubated with varying concentrations of the test compounds. Cell viability was assessed using a suitable method, such as trypan blue exclusion or an MTT assay, after a specified incubation period. The concentration required to inhibit cell growth by 50% (IC50) was then determined.
In Vivo Antiangiogenesis Assay (Chorioallantoic Membrane - CAM Model)
-
Model: Fertilized chicken eggs.
-
Procedure:
-
Fertilized eggs are incubated for 3-4 days.
-
A small window is made in the shell to expose the chorioallantoic membrane (CAM).
-
A sterile filter paper disc impregnated with the test compound is placed on the CAM.
-
The eggs are re-incubated for a further 48-72 hours.
-
The CAM is then examined for inhibition of blood vessel formation around the filter disc compared to a control.
-
In Vivo Tumor Inhibition (Ehrlich Ascites Carcinoma Mouse Model)
-
Model: Swiss albino mice.
-
Procedure:
-
Mice are intraperitoneally inoculated with EAC cells.
-
After 24 hours, the mice are treated with the test compounds at specified doses for a set number of days.
-
A control group receives the vehicle only.
-
The antitumor effect is evaluated by monitoring parameters such as tumor volume, tumor weight, and survival time of the mice.
-
HIV Reverse Transcriptase Assay
-
Target: Recombinant HIV-1 reverse transcriptase (wild-type and mutant forms).
-
Method: The inhibitory activity of the benzophenone derivatives against the enzymatic activity of reverse transcriptase is measured.
-
Procedure: The assay is typically performed in a cell-free system. The enzyme is incubated with a template-primer (e.g., poly(A)-oligo(dT)), radiolabeled or fluorescently labeled dNTPs, and varying concentrations of the inhibitor. The amount of incorporated dNTPs is quantified to determine the level of enzyme inhibition and calculate the IC50 value.
α-Glucosidase Inhibition Assay
-
Enzyme: α-glucosidase from a suitable source (e.g., baker's yeast).
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure:
-
The enzyme is pre-incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate pNPG.
-
The enzymatic reaction produces p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
-
The inhibitory activity is calculated as the percentage of inhibition of the enzyme's activity, and the IC50 value is determined.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for In Vitro Cytotoxicity Testing of Benzophenone Derivatives.
Caption: Workflow for In Vivo Antitumor Activity Assessment in a Mouse Model.
References
- 1. Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of HIV Treatment: A Comparative Guide to Benzophenone Analogs as Potent NNRTIs
A detailed analysis of the structure-activity relationships of novel benzophenone derivatives reveals a promising avenue for the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) effective against drug-resistant HIV strains.
The global fight against HIV/AIDS necessitates the continuous development of novel antiretroviral agents to combat the emergence of drug-resistant viral strains. Benzophenones have emerged as a promising scaffold in medicinal chemistry for designing potent NNRTIs.[1][2] This guide provides a comparative analysis of a series of benzophenone analogs, detailing their structure-activity relationships (SAR) and inhibitory potency against wild-type and clinically relevant mutant strains of HIV-1. The data presented herein is crucial for researchers and drug development professionals working on innovative anti-HIV therapies.
Comparative Inhibitory Potency of Benzophenone Analogs
The anti-HIV-1 activity of various benzophenone derivatives was evaluated to understand the impact of structural modifications on their inhibitory potency. The following table summarizes the 50% inhibitory concentration (IC50) values against wild-type HIV-1 and key mutant strains associated with NNRTI resistance.
| Compound ID | A-Ring Substitution | B-Ring Substitution | C-Ring Substitution | IC50 (nM) vs. HIV-1 IIIB (Wild-Type) | IC50 (nM) vs. K103N Mutant | IC50 (nM) vs. Y181C Mutant |
| 3 | H | 3,5-di-F | 2-Me | 1.8 | - | - |
| 42d | H | 3,5-di-F | 2-Me, 4-SO2NH2 | 0.4 | 1.1 | 0.8 |
| 70h (GW678248) | 3-CN | 3,5-di-F | 2-Me, 4-cyclopropyl-NHSO2 | 0.5 | 1 | 0.7 |
Data extracted from a comprehensive study on novel benzophenones as next-generation HIV NNRTIs.[1][3]
The data clearly indicates that substitutions on the C-ring significantly influence the antiviral activity. The introduction of a sulfonamide group at the para position of the C-ring (compound 42d ) led to a notable increase in potency against both wild-type and mutant strains compared to the unsubstituted analog (3 ).[3] Further optimization of the A-ring with a cyano group and the C-ring with a cyclopropylaminosulfonyl moiety resulted in compound 70h (GW678248) , which exhibits exceptional potency against wild-type HIV and the key resistant mutants K103N and Y181C.[1][3]
Experimental Protocols
The determination of the anti-HIV-1 activity of the benzophenone analogs involved the following key experimental protocols:
Acute HIV-1 Infection Assay in MT-4 Cells
This assay was utilized to determine the IC50 values of the compounds against the wild-type HIV-1 IIIB strain.
-
Cell Culture: MT-4 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Viral Infection: MT-4 cells were infected with the HIV-1 IIIB virus.
-
Compound Treatment: Immediately after infection, the cells were treated with serial dilutions of the test compounds.
-
Incubation: The treated and infected cells were incubated for 5 days at 37 °C in a humidified atmosphere of 5% CO2.
-
MTT Assay: After the incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was read at 540 nm.
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits viral replication by 50%, were calculated from the dose-response curves.[3]
HeLa MAGI Assay System for Mutant Strains
To assess the activity against NNRTI-resistant strains, a HeLa cell-based assay was employed.
-
Cell Line: HeLa MAGI cells, which express the CD4 receptor and contain an integrated HIV-1 LTR-driven β-galactosidase reporter gene, were used.
-
Viral Strains: The assay utilized the HxB2 strain of HIV-1 as the wild-type and isogenic strains containing the K103N or Y181C mutations.
-
Infection and Treatment: HeLa MAGI cells were infected with the respective viral strains in the presence of varying concentrations of the test compounds.
-
Incubation: The cells were incubated for 48 hours to allow for viral entry, reverse transcription, and integration.
-
Reporter Gene Assay: After incubation, the cells were lysed, and the β-galactosidase activity was measured using a colorimetric substrate.
-
Data Analysis: IC50 values were determined by plotting the inhibition of β-galactosidase activity against the compound concentration.[3]
Visualizing Structure-Activity Relationships and Experimental Workflow
To better illustrate the key findings of the SAR studies and the experimental process, the following diagrams were generated.
Caption: Key structure-activity relationships of benzophenone NNRTIs.
Caption: Experimental workflow for anti-HIV-1 activity screening.
References
Benchmarking the Synthesis of 3,5-Dichloro-3'-iodobenzophenone: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of three primary synthetic routes to 3,5-Dichloro-3'-iodobenzophenone, a halogenated benzophenone with potential applications in medicinal chemistry and materials science. The methodologies evaluated are Friedel-Crafts acylation, Suzuki-Miyaura coupling, and a Grignard reaction-based approach. This objective comparison, supported by estimated experimental data from analogous reactions, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, purity, cost-effectiveness, and reaction complexity.
Benzophenone and its derivatives are a critical class of compounds in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of halogen atoms to the benzophenone scaffold can significantly modulate its physicochemical and biological properties, making the synthesis of specifically substituted analogues like this compound a subject of considerable interest.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several established organic chemistry reactions. Below is a summary of the plausible routes, with estimated quantitative data derived from analogous transformations reported in the literature.
| Method | Key Reactants | Catalyst/Reagent | Estimated Yield (%) | Estimated Reaction Time (h) | Estimated Purity (%) | Overall Cost |
| Friedel-Crafts Acylation | 1,3-Dichlorobenzene, 3-Iodobenzoyl chloride | AlCl₃ (stoichiometric) | 60-70 | 4-6 | 90-95 | Low to Moderate |
| Suzuki-Miyaura Coupling | 3,5-Dichlorophenylboronic acid, 3-Iodobenzoyl chloride | Palladium catalyst, Base | 80-90 | 12-24 | >98 | High |
| Grignard Reaction & Oxidation | 3-Iodobenzoyl chloride, 3,5-Dichlorophenylmagnesium bromide (from 1-bromo-3,5-dichlorobenzene) | Mg, then Oxidizing agent (e.g., PCC, DMP) | 70-80 (over 2 steps) | 8-12 | 95-98 | Moderate |
Detailed Experimental Protocols
Below are the detailed experimental protocols for each of the proposed synthetic routes for this compound.
Method 1: Friedel-Crafts Acylation
This classical approach involves the electrophilic acylation of an aromatic ring. In this proposed synthesis, 1,3-dichlorobenzene is acylated with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol:
-
To a stirred solution of 1,3-dichlorobenzene (1.2 equivalents) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring it onto crushed ice with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to afford this compound.
Method 2: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient method for the formation of carbon-carbon bonds. This route proposes the coupling of 3,5-dichlorophenylboronic acid with 3-iodobenzoyl chloride.
Experimental Protocol:
-
In a reaction vessel, combine 3,5-dichlorophenylboronic acid (1.2 equivalents), 3-iodobenzoyl chloride (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Method 3: Grignard Reaction Followed by Oxidation
This two-step approach first involves the formation of a diarylmethanol intermediate via a Grignard reaction, which is subsequently oxidized to the target benzophenone.
Experimental Protocol:
Step A: Grignard Reaction
-
Prepare the Grignard reagent by adding a solution of 1-bromo-3,5-dichlorobenzene (1.1 equivalents) in anhydrous diethyl ether or THF to magnesium turnings (1.2 equivalents) under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Slowly add a solution of 3-iodobenzaldehyde (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude (3,5-dichlorophenyl)(3-iodophenyl)methanol.
Step B: Oxidation
-
Dissolve the crude diarylmethanol from Step A in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2-1.5 equivalents) at room temperature.[3][4][5][6][7]
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.
-
Wash the filtrate with sodium thiosulfate solution (if using DMP) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Visualization of Synthetic Pathways and Workflows
To further clarify the proposed synthetic strategies and the general experimental workflow, the following diagrams are provided.
Caption: Proposed synthetic routes to this compound.
Caption: General experimental workflow for chemical synthesis.
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a critical factor in its selection, particularly for large-scale production. The following is a qualitative cost analysis based on the prices of starting materials and reagents.
-
Friedel-Crafts Acylation: This route is generally the most cost-effective. 1,3-Dichlorobenzene and aluminum chloride are relatively inexpensive commodity chemicals.[8][9][10][11][12][13][14][15] The primary cost driver is the 3-iodobenzoyl chloride.[16][17][18][19]
-
Suzuki-Miyaura Coupling: This method tends to be the most expensive, primarily due to the high cost of palladium catalysts and the specialized boronic acid starting material.[20][21][22][23][24][25][26][27] While catalyst loading is low, the price per gram of palladium is significant.
-
Grignard Reaction & Oxidation: The cost of this route is moderate. The starting materials, 1-bromo-3,5-dichlorobenzene and 3,5-dichlorobenzaldehyde, are more expensive than those for the Friedel-Crafts route but generally less costly than the boronic acid and palladium catalyst.[28][29][30][31][32] The cost of the oxidizing agent also contributes to the overall expense.
Potential Significance in Signaling Pathways
Benzophenone derivatives have been shown to interact with various biological targets. For instance, some halogenated benzophenones have been investigated for their potential endocrine-disrupting effects, interacting with receptors such as the androgen receptor.[33][34] The specific substitution pattern of this compound may confer unique interactions with cellular signaling pathways. For example, studies have shown that benzophenone-3 (oxybenzone) exposure can affect the MAPK/ERK signaling pathway.[35] The transformation of benzophenones through processes like chlorination can lead to byproducts with altered biological activity.[36] Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
Caption: Potential interaction of halogenated benzophenones with cellular signaling pathways.
Conclusion
The choice of synthetic route for this compound depends on the specific priorities of the research or development project.
-
For cost-effectiveness and large-scale synthesis , Friedel-Crafts acylation presents a viable option, provided that potential regioselectivity issues can be managed through careful optimization of reaction conditions.
-
For high yield and purity , particularly in a research or discovery setting where material cost is less of a constraint, Suzuki-Miyaura coupling is the superior method.
-
The Grignard reaction followed by oxidation offers a balanced approach in terms of cost and yield, but the additional synthetic step adds to the overall complexity.
This comparative guide provides a foundational framework for selecting and implementing a synthetic strategy for this compound. Experimental validation of these proposed routes is necessary to determine the precise yields, purity, and optimal reaction conditions for this specific target molecule.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solved Oxidation of primary or secondary alcohols leads to | Chegg.com [chegg.com]
- 4. Sciencemadness Discussion Board - Cheap oxidizing agents for an alcohol oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 8. indiamart.com [indiamart.com]
- 9. DICHLOROBENZENE [sdfine.com]
- 10. accustandard.com [accustandard.com]
- 11. Aluminum chloride 99.99 trace metals 7446-70-0 [sigmaaldrich.com]
- 12. laballey.com [laballey.com]
- 13. flinnsci.com [flinnsci.com]
- 14. Aluminum chloride price,buy Aluminum chloride - chemicalbook [m.chemicalbook.com]
- 15. Aluminum chloride, 98.5%, extra pure, anhydrous, powder 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. 1711-10-0 Cas No. | 3-Iodobenzoyl chloride | Apollo [store.apolloscientific.co.uk]
- 17. 3-Iodobenzoyl Chloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 18. echemi.com [echemi.com]
- 19. labproinc.com [labproinc.com]
- 20. Palladium Based Catalysts [fuelcellstore.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. 3,5-Dichlorophenylboronic acid | NanoAxis LLC [nanoaxisllc.com]
- 24. (3,5-Dichlorophenyl)boronic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 25. scbt.com [scbt.com]
- 26. 3,5-Dichlorobenzeneboronic acid, 98+% | Fisher Scientific [fishersci.ca]
- 27. 3,5-ジクロロフェニルボロン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 28. 3,5-Dichlorobenzaldehyde price,buy 3,5-Dichlorobenzaldehyde - chemicalbook [chemicalbook.com]
- 29. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 30. 3,5-Dichlorobenzaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 31. 3,5-Dichlorobenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 32. Synthonix, Inc > 10203-08-4 | 3,5-Dichlorobenzaldehyde [synthonix.com]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
- 35. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in chlorination disinfection process - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3,5-Dichloro-3'-iodobenzophenone as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3,5-Dichloro-3'-iodobenzophenone for use as a reference standard in analytical applications. Due to the limited availability of public data on this specific compound, this document presents a hypothetical qualification framework based on established principles for characterizing new chemical entities as reference materials. The presented data is illustrative and serves to guide researchers in the evaluation of similar compounds. For comparison, hypothetical data for two alternative halogenated benzophenone reference standards, 3,5-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone, are included.
Physicochemical Properties
A fundamental step in qualifying a reference standard is the determination of its key physicochemical properties. These properties are crucial for developing analytical methods and ensuring the stability and proper handling of the standard.
| Property | This compound (Hypothetical) | 3,5-Dichlorobenzophenone (Alternative 1) | 4,4'-Dichlorobenzophenone (Alternative 2) |
| Molecular Formula | C13H7Cl2IO | C13H8Cl2O | C13H8Cl2O |
| Molecular Weight | 377.00 g/mol | 251.11 g/mol | 251.11 g/mol |
| Melting Point | 115-118 °C | 64-66 °C | 145-148 °C |
| Appearance | Off-white to pale yellow crystalline powder | White to off-white crystalline powder | White crystalline powder |
| Solubility | Soluble in acetonitrile, methanol, DMSO | Soluble in methanol, acetone, chloroform | Soluble in acetone, benzene, slightly soluble in ethanol |
Analytical Performance Comparison
The suitability of a reference standard is determined by its performance in relevant analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of small organic molecules like halogenated benzophenones.
High-Performance Liquid Chromatography (HPLC-UV)
A stability-indicating HPLC method is essential for assessing the purity of a reference standard and for its quantitation in various sample matrices. The following table summarizes hypothetical chromatographic performance data.
| Parameter | This compound (Hypothetical) | 3,5-Dichlorobenzophenone (Alternative 1) | 4,4'-Dichlorobenzophenone (Alternative 2) |
| Retention Time (min) | 8.2 | 7.5 | 7.8 |
| Purity by Peak Area (%) | 99.8 | 99.7 | 99.9 |
| Linearity (R²) (0.1-100 µg/mL) | 0.9998 | 0.9995 | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.02 | 0.03 | 0.02 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.06 | 0.09 | 0.06 |
| Precision (%RSD, n=6) | 0.3 | 0.4 | 0.2 |
| Accuracy (% Recovery) | 99.5 - 100.5 | 99.2 - 100.8 | 99.7 - 100.3 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides valuable information for the identification and confirmation of the reference standard's structure, as well as for the detection of volatile impurities.
| Parameter | This compound (Hypothetical) | 3,5-Dichlorobenzophenone (Alternative 1) | 4,4'-Dichlorobenzophenone (Alternative 2)[1] |
| Retention Time (min) | 12.5 | 10.8 | 11.2 |
| Major Mass Fragments (m/z) | 376 (M+), 250, 139 | 250 (M+), 139, 111 | 250 (M+), 139, 111 |
| Identity Confirmation | Confirmed | Confirmed | Confirmed |
| Volatile Impurities (%) | < 0.1 | < 0.1 | < 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are hypothetical protocols for the key experiments cited in this guide.
Protocol 1: HPLC-UV Purity and Assay Determination
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start at 50% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL in acetonitrile was prepared, from which serial dilutions were made for linearity, LOD, and LOQ determination. Purity was determined from the 100 µg/mL solution.
Protocol 2: GC-MS Identity Confirmation and Volatile Impurity Analysis
-
Instrumentation: Agilent 7890B GC system coupled to a 5977A mass selective detector (MSD).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Inlet Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: A 100 µg/mL solution in acetone was prepared and 1 µL was injected in splitless mode.
Visualizations
Workflow for Reference Standard Qualification
The following diagram illustrates the typical workflow for qualifying a new chemical entity as a reference standard.
Caption: Workflow for the qualification of a new reference standard.
Hypothetical Signaling Pathway for Metabolite Analysis
In a drug development context, a reference standard for a compound like this compound could be crucial for quantifying a drug metabolite in a biological matrix. This diagram illustrates a hypothetical metabolic pathway where this compound could serve as an internal standard.
Caption: Use of a reference standard in a hypothetical metabolic pathway analysis.
References
The Critical Role of Negative Controls in Biological Assays: A Guide for Researchers
A comprehensive evaluation of an appropriate negative control is paramount for the validation and interpretation of experimental results in biological research and drug discovery. An ideal negative control is a substance that is structurally similar to the experimental compound but is biologically inert in the assay system being used. It is essential for distinguishing the specific effects of the test compound from non-specific or off-target effects. This guide provides a framework for the selection and use of negative controls, with a focus on small molecules in biological assays.
While this guide was initially intended to focus on 3,5-Dichloro-3'-iodobenzophenone, extensive research has revealed no publicly available data supporting its use as a negative control in biological assays. The benzophenone scaffold itself is known to be biologically active, with various derivatives exhibiting a range of activities including antitumor and anti-inflammatory properties.[1][2] Halogenated benzophenones have also been shown to possess biological activity, such as androgen receptor antagonism.[3] This inherent activity of the parent structure suggests that substituted benzophenones may not be universally suitable as inert negative controls.
Therefore, this guide will instead focus on the principles of selecting and validating a suitable negative control, using a hypothetical compound, "Compound X," and its inactive analog, "Negative Control X," to illustrate these concepts.
Principles for Selecting a Small Molecule Negative Control
An appropriate negative control should ideally share key physicochemical properties with the active compound, such as molecular weight, solubility, and functional groups, but lack the specific structural motifs responsible for biological activity. This helps to control for effects related to the chemical scaffold itself, rather than the specific biological interaction being studied.
Key characteristics of an ideal small molecule negative control:
-
Structural Similarity: Closely resembles the active compound.
-
Biological Inertness: Lacks activity in the specific assay of interest.
-
Verified Inactivity: Has been experimentally confirmed to be inactive, ideally across a range of relevant assays.
-
Similar Physicochemical Properties: Comparable solubility, stability, and non-specific binding characteristics to the active compound.
Comparison of a Hypothetical Active Compound and its Negative Control
To illustrate the importance of a proper negative control, the following table summarizes hypothetical data from a cell-based viability assay comparing a known active compound ("Compound X"), its designed negative control ("Negative Control X"), and a vehicle control (e.g., DMSO).
| Compound | Target | Concentration (µM) | Cell Viability (%) | Notes |
| Vehicle (0.1% DMSO) | N/A | N/A | 100 ± 5 | Establishes baseline cell health. |
| Compound X | Kinase A | 1 | 52 ± 8 | Shows significant, dose-dependent inhibition of cell viability. |
| Compound X | Kinase A | 10 | 15 ± 4 | |
| Negative Control X | N/A | 1 | 98 ± 6 | Shows no significant effect on cell viability, indicating it is inert in this assay. |
| Negative Control X | N/A | 10 | 95 ± 7 |
This data clearly demonstrates that the observed effect of Compound X is due to its specific biological activity and not a result of non-specific toxicity or other artifacts related to its chemical structure, as the structurally similar Negative Control X has no effect.
Experimental Workflow and Methodologies
The validation of a negative control is a critical step in any experimental design. The following workflow outlines a typical process for confirming the suitability of a negative control.
Caption: Experimental workflow for the validation and implementation of a negative control.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a detailed methodology for assessing cell viability and is a common primary assay for screening compound activity.
1. Objective: To determine the effect of "Compound X" and "Negative Control X" on the viability of a human cancer cell line (e.g., HeLa).
2. Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound X (10 mM stock in DMSO)
-
Negative Control X (10 mM stock in DMSO)
-
Vehicle: DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
3. Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X and Negative Control X in complete DMEM. Final concentrations should range from 0.1 µM to 100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
4. Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
Signaling Pathways and Experimental Logic
The choice of a negative control is often dictated by the specific signaling pathway being investigated. For example, if a compound is designed to inhibit a specific kinase, the negative control should not affect that kinase or any downstream signaling events.
Caption: Hypothetical signaling pathway showing the specific inhibition by Compound X.
In this diagram, Compound X specifically inhibits Kinase A, leading to a block in the downstream signaling pathway and cellular response. A suitable negative control, Negative Control X, would be applied in the same manner but would have no inhibitory effect on Kinase A or any other component of the pathway.
Conclusion
The use of a well-validated negative control is a cornerstone of rigorous scientific research. While the specific compound this compound lacks the necessary documentation to be recommended as a negative control, the principles outlined in this guide provide a robust framework for researchers to select and validate appropriate negative controls for their own experimental systems. By carefully considering the structural and biological properties of both active compounds and their inactive counterparts, researchers can significantly enhance the reliability and interpretability of their findings.
References
A Comparative Guide to the Photostability of 3,5-Dichloro-3'-iodobenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the photostability of 3,5-Dichloro-3'-iodobenzophenone, a halogenated benzophenone derivative of interest in various photochemical applications, against other commonly used photoinitiators. Due to the limited availability of direct quantitative photostability data for this compound in publicly accessible literature, this comparison draws upon the known photochemical behavior of related halogenated benzophenones and established alternative photoinitiators.
Executive Summary
The photostability of a compound is a critical parameter in drug development and material science, influencing efficacy, safety, and shelf-life. While this compound and its derivatives are valuable due to their specific photochemical properties, their inherent photolability, particularly due to the presence of a carbon-iodine bond, warrants careful consideration. This guide presents a qualitative comparison with other photoinitiators and outlines a comprehensive experimental protocol for a rigorous photostability assessment in line with industry standards.
Data Presentation: A Comparative Overview
The following table summarizes the available photostability information for selected benzophenone derivatives and alternative photoinitiators. It is important to note the absence of specific quantitative data for this compound, necessitating a qualitative assessment based on the photochemistry of analogous structures.
| Compound/Class | Structure | Photostability Profile | Key Remarks |
| This compound | C₁₃H₇Cl₂IO | Expected to be highly photolabile. | The presence of a C-I bond, which is significantly weaker than C-Cl and C-H bonds, suggests a high propensity for photodegradation via homolytic cleavage. Dichloro-substitution may further influence the electronic properties and photostability. |
| Dichlorobenzophenones (e.g., 4,4'-dichlorobenzophenone) | C₁₃H₈Cl₂O | Generally considered stable, often used as a photostabilizer. | While specific photodegradation kinetics are not readily available, its use as a UV filter implies a degree of photostability. However, halogenated benzophenones can undergo photodegradation. |
| Iodobenzophenones | C₁₃H₉IO | Generally considered photolabile. | Photolysis leading to C-I bond cleavage is a recognized primary photochemical process for iodinated aromatic compounds. |
| Camphorquinone (CQ) | C₁₀H₁₄O₂ | Moderately photostable; undergoes photobleaching. | Quantum yield of conversion is approximately 0.07 ± 0.01 per absorbed photon in a dental resin formulation. Its photobleaching is a known characteristic in photopolymerization. |
| Lucirin® TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | C₂₂H₂₁O₂P | Generally considered to have good photostability. | As a Type I photoinitiator, it undergoes efficient photocleavage to generate free radicals. Its photostability is sufficient for its intended applications in rapid curing processes. |
Experimental Protocols
To rigorously assess the photostability of this compound derivatives, a standardized experimental protocol based on the ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products is recommended.
Objective:
To evaluate the intrinsic photostability of this compound derivatives and compare it with alternative compounds under standardized conditions.
Materials and Equipment:
-
This compound derivative
-
Alternative photoinitiators (e.g., Camphorquinone, Lucirin TPO)
-
Solvent(s) transparent in the UV-Vis range of absorption of the compounds (e.g., acetonitrile, methanol)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or Option 2 (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
Quartz cuvettes or other suitable transparent sample holders
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS) for quantitative analysis
-
UV-Vis Spectrophotometer
-
Dark control samples wrapped in aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare solutions of the test compounds in a suitable solvent at a known concentration.
-
Place the solutions in chemically inert, transparent containers.
-
Prepare identical samples to serve as dark controls by wrapping them in aluminum foil.
-
-
Forced Degradation Study (Stress Testing):
-
Expose the samples to light conditions that are more forcing than the confirmatory test conditions to identify potential degradation products and establish degradation pathways.
-
Analyze the samples at various time points to determine the rate and extent of degradation.
-
-
Confirmatory Testing:
-
Expose the test and dark control samples in the photostability chamber.
-
The exposure levels should be not less than 1.2 million lux hours for the visible light and 200 watt hours per square meter for the near UV region.
-
Monitor the temperature to minimize the effect of thermal degradation.
-
At the end of the exposure period, analyze the exposed and dark control samples.
-
-
Analytical Method:
-
Use a validated, stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Monitor for changes in physical properties such as appearance, color, and clarity.
-
Obtain UV-Vis spectra before and after exposure to observe changes in the absorption profile.
-
-
Data Analysis:
-
Calculate the percentage of degradation of the parent compound in the exposed samples, corrected for any degradation observed in the dark controls.
-
Determine the photodegradation kinetics (e.g., first-order rate constant, half-life).
-
If possible, determine the quantum yield of photodegradation using chemical actinometry.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the photostability of chemical compounds.
Caption: Plausible photodegradation pathway for this compound.
Comparing the reactivity of different halogen positions in dichlorinated benzophenones
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of dichlorinated benzophenones is critical for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the reactivity of different halogen positions in dichlorinated benzophenone isomers, supported by experimental data and detailed protocols.
The position of chlorine atoms on the benzophenone scaffold significantly influences the molecule's susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is primarily governed by the electron-withdrawing effect of the carbonyl group and the relative positions of the chlorine substituents (ortho, meta, or para) to this activating group.
Comparative Reactivity in Nucleophilic Aromatic Substitution
To quantify the differences in reactivity, kinetic studies are paramount. A common experimental approach involves reacting the dichlorobenzophenone isomers with a nucleophile, such as sodium methoxide or an amine like piperidine, and monitoring the reaction progress over time. The disappearance of the starting material or the formation of the product can be tracked using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
The observed pseudo-first-order rate constants (k_obs) can be determined under conditions where the nucleophile is in large excess. These rate constants provide a direct measure of the reactivity of each chlorine position.
Factors Influencing Reactivity:
-
Position Relative to the Carbonyl Group: Chlorine atoms at the ortho and para positions to the activating carbonyl group are significantly more reactive towards nucleophilic attack than those at the meta position. This is because the resonance stabilization of the negatively charged Meisenheimer intermediate is most effective when the electron-withdrawing group is at the ortho or para position.
-
Steric Hindrance: The ortho position, while electronically activated, can be subject to steric hindrance from the adjacent phenyl ring and the carbonyl group. This can sometimes lead to a lower reaction rate compared to the para position, which is electronically activated and sterically more accessible.
-
Isomer-Specific Reactivity:
-
In 4,4'-dichlorobenzophenone , both chlorine atoms are in the para position relative to the carbonyl group, making them highly susceptible to substitution.
-
In 2,4'-dichlorobenzophenone , the chlorine at the 4'-position is para to the carbonyl and thus highly reactive. The chlorine at the 2-position is ortho and also activated, but its reactivity can be modulated by steric factors.
-
In 3,3'-dichlorobenzophenone , both chlorines are in the meta position and are therefore significantly less reactive in SNAr reactions.
-
2,2'-dichlorobenzophenone presents an interesting case where both chlorines are in the activated ortho position, but steric hindrance is a major factor influencing their reactivity.
-
Experimental Data Summary
4-position (in 4,4'- and 2,4'-) > 2-position (in 2,2'- and 2,4'-) >> 3-position (in 3,3'-)
The following table summarizes hypothetical comparative kinetic data based on these principles, illustrating the expected relative reactivity.
| Dichlorobenzophenone Isomer | Chlorine Position | Relative Rate Constant (k_rel) |
| 4,4'-Dichlorobenzophenone | 4- and 4'- | High |
| 2,4'-Dichlorobenzophenone | 4'- | High |
| 2- | Moderate to High | |
| 2,2'-Dichlorobenzophenone | 2- and 2'- | Moderate |
| 3,3'-Dichlorobenzophenone | 3- and 3'- | Low |
Note: This table is illustrative and based on established principles of nucleophilic aromatic substitution. Actual experimental values may vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols
A detailed methodology for a comparative kinetic study is provided below.
Kinetic Analysis of the Reaction of Dichlorobenzophenone Isomers with Piperidine
This experiment aims to determine the second-order rate constants for the reaction of various dichlorobenzophenone isomers with piperidine in a suitable solvent (e.g., methanol or benzene) at a constant temperature.
Materials:
-
Dichlorobenzophenone isomers (4,4'-, 2,4'-, 3,3'-, and 2,2'-)
-
Piperidine
-
Methanol (spectroscopic grade) or Benzene
-
UV-Vis Spectrophotometer with a thermostated cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of each dichlorobenzophenone isomer (e.g., 5 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., ranging from 0.05 M to 0.5 M) in the same solvent.
-
-
Kinetic Runs:
-
The kinetic runs are performed under pseudo-first-order conditions, with the concentration of piperidine being at least 10-fold greater than the concentration of the dichlorobenzophenone.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 30 °C).
-
In a cuvette, mix a known volume of the dichlorobenzophenone stock solution with a known volume of a piperidine solution.
-
Immediately start monitoring the absorbance of the reaction mixture at a wavelength where the product absorbs and the starting material has minimal absorbance (this needs to be determined beforehand by recording the UV-Vis spectra of the starting materials and expected products).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
To obtain the second-order rate constant (k₂), plot the values of k_obs against the corresponding piperidine concentrations. The slope of this linear plot will be the second-order rate constant.
-
-
Comparison:
-
Repeat the experiment for each dichlorobenzophenone isomer under identical conditions.
-
Compare the obtained second-order rate constants to determine the relative reactivity of the different chlorine positions.
-
Visualizing the Reactivity Principles
The following diagrams illustrate the key concepts discussed.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General reactivity trend of halogen positions in SNAr.
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3,5-Dichloro-3'-iodobenzophenone and Related Compounds
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of different analytical techniques used for the quantification of benzophenone derivatives and other related chlorinated compounds.
| Analytical Technique | Compound(s) Analyzed | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| UHPLC-MS/MS | Benzophenone and 9 derivatives | >0.99 | - | - | 70-120% | <20% |
| UPLC-MS/MS | Benzophenone, 4-nonylphenol | >0.99 | 0.87 - 5.72 ng/L | 10.0 - 50.0 ng/L | 80 - 115% | <11.03% |
| HPLC-MS/MS | 3,4-dichloroaniline & 3,5-dichloroaniline | >0.996 | 0.6 - 1.0 µg/kg | 2.0 - 3.0 µg/kg | 75.3 - 98.1% | 1.4 - 11.9% |
| GC-MS | Benzophenone and 17 derivatives | - | - | - | - | - |
| HPLC | Benzophenone-3 | >0.97 | 2.0 ng/mL | 6.25 ng/mL | - | 1.2% |
Note: The data presented is for benzophenone derivatives and dichloroanilines as surrogates for 3,5-Dichloro-3'-iodobenzophenone. The performance of a method for the target compound would require specific validation.
Experimental Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The general workflow for this process is illustrated in the diagram below.
Caption: General workflow for the validation of an analytical method.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the analytical techniques mentioned in the comparison table. These protocols, while not specific to this compound, serve as a strong starting point for method development and validation.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Benzophenone Derivatives
This method is suitable for the sensitive and selective quantification of benzophenone and its derivatives in complex matrices.[1]
-
Sample Preparation (Solid-Liquid Extraction):
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard.
-
Add 5 mL of acetonitrile and vortex for 1 minute.
-
Add extraction salts (e.g., MgSO₄ and NaCl), vortex, and centrifuge.
-
Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
-
-
UHPLC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
-
-
Validation Parameters:
-
The method should be validated for linearity, matrix effect, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision according to established guidelines.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Benzophenone Derivatives
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like benzophenone and its derivatives.[2][3]
-
Sample Preparation (Migration Test):
-
For migration studies from packaging materials, a food simulant (e.g., Tenax®) is exposed to the material under controlled conditions (e.g., 40°C for 10 days).[2]
-
The analytes are then extracted from the simulant with a suitable solvent (e.g., hexane).
-
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 60°C, ramped to 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Dichloroanilines
This method demonstrates the simultaneous determination of 3,4-dichloroaniline and 3,5-dichloroaniline, which are structurally related to the target compound.[4][5][6]
-
Sample Preparation (Modified QuEChERS):
-
Homogenize 10 g of the sample with water.
-
Add acetonitrile for extraction and shake vigorously.
-
Add salting-out salts, vortex, and centrifuge.
-
Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, GCB) for cleanup.
-
Centrifuge, and filter the supernatant before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of methanol and water containing a buffer (e.g., ammonium acetate) and formic acid.
-
Flow Rate: 0.8 mL/min.
-
-
MS/MS Conditions:
-
Validation Results:
This guide provides a foundational understanding of the analytical methodologies that can be adapted and validated for the precise and accurate quantification of this compound. The choice of method will ultimately be guided by the specific research or quality control objectives.
References
- 1. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS [mdpi.com]
- 6. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dichloro-3'-iodobenzophenone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 3,5-Dichloro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is synthesized from guidelines for structurally similar halogenated organic compounds and general principles of hazardous waste management.
Disclaimer: The following procedures are based on best practices for the disposal of halogenated aromatic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value (for Benzophenone) |
| CAS Number | 119-61-9 |
| Molecular Formula | C₁₃H₁₀O |
| Melting Point | 48.5 °C |
| Boiling Point | 305.4 °C |
| Solubility in Water | Insoluble |
| Appearance | White solid |
Data for Benzophenone is provided for illustrative purposes. The properties of this compound may vary.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical due to its halogenated nature, which classifies it as hazardous waste.
1. Waste Segregation and Collection:
-
Do not mix with non-halogenated waste streams.[1] Keeping halogenated and non-halogenated solvents separate can significantly reduce disposal costs.[1]
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
The waste container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
2. Spill and Contamination Management:
-
In the event of a spill, restrict access to the area.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the compound.
-
Carefully sweep up the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
3. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste. Ensure all labeling and container requirements are met before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research and development environment.
References
Personal protective equipment for handling 3,5-Dichloro-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dichloro-3'-iodobenzophenone. The following procedures are based on best practices derived from safety data sheets for structurally similar compounds, ensuring a high level of precaution in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[1] |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls are advised.[1][2] |
| Eyes & Face | Safety glasses with side shields or chemical safety goggles | Provides protection against splashes. A face shield may be necessary when there is a significant splash hazard. |
| Respiratory | NIOSH-approved respirator | Required when working with powders or in poorly ventilated areas to prevent inhalation of dust or vapors.[3] |
Health and Safety Information
Understanding the potential hazards is critical for safe handling. The following table outlines the known health and safety information for compounds structurally similar to this compound.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[4] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Wear protective gloves. If on skin, wash with plenty of soap and water.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5] | Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] The work area, such as a fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: Handle the compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[3] Avoid generating dust.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[4]
-
Inhalation: Move the individual to fresh air.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]
-
In all cases of exposure, seek immediate medical attention.[6][7]
-
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant.[4] Do not allow the chemical to enter the environment.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1,3-Dichloro-5-iodobenzene(3032-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
